1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride
Description
Propriétés
IUPAC Name |
1-pyridin-2-yl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;;/h1-2,4,6,11H,3,5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCBUUCDZBKYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592280 | |
| Record name | 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-31-4 | |
| Record name | 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Technical Guide to 1-(Pyridin-2-yl)-1,4-diazepane Dihydrochloride: Structure, Synthesis, and Pharmacological Context
This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. Recognizing that detailed pharmacological data for this specific molecule is limited in public literature, this document situates the compound within the broader, well-established context of N-aryl-1,4-diazepane derivatives. We will delve into its chemical structure and properties, explore relevant synthetic strategies based on established methodologies for analogous compounds, and discuss the potential biological activities and research applications informed by the rich pharmacology of the 1,4-diazepane scaffold.
Chemical Identity and Physicochemical Properties
1-(Pyridin-2-yl)-1,4-diazepane is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,4-diazepane moiety. The dihydrochloride salt form is typically supplied for research purposes to enhance aqueous solubility and improve stability for handling and storage.
The core structure consists of a seven-membered diazepane ring, which provides significant conformational flexibility, attached via a nitrogen atom to the 2-position of a pyridine ring. This linkage creates a scaffold that is a common motif in compounds targeting the central nervous system (CNS).
Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)-1,4-diazepane
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃ | ChemScene[1] |
| Molecular Weight | 177.25 g/mol | ChemScene[1] |
| CAS Number | 287114-32-3 (Free Base) | ChemScene[1] |
| Topological Polar Surface Area | 28.16 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Note: Data corresponds to the free base form of the molecule.
The dihydrochloride salt is formed by the protonation of two of the basic nitrogen atoms in the structure (likely the diazepane nitrogen not attached to the pyridine ring and the pyridine nitrogen), which significantly influences the molecule's solubility and handling characteristics in a laboratory setting.
Synthesis and Characterization Strategies
While a specific, peer-reviewed synthesis protocol for 1-(Pyridin-2-yl)-1,4-diazepane is not extensively documented, its structure lends itself to established synthetic routes for N-aryl heterocycles. A common and effective method for forming the crucial C-N bond between the pyridine and diazepane rings is through transition metal-catalyzed cross-coupling reactions.
Proposed Synthetic Workflow: N-Arylation
A logical synthetic approach involves the N-arylation of a protected 1,4-diazepane with a suitable pyridine derivative, such as 2-chloropyridine or 2-bromopyridine. The use of a protecting group, like a tert-butoxycarbonyl (Boc) group, on one of the diazepane nitrogens is critical to ensure selective arylation at the desired position.
Sources
Pharmacological Mechanics of the 1-(Pyridin-2-yl)-1,4-diazepane Scaffold
A Structural & Functional Analysis for Drug Discovery
Part 1: Executive Summary & Chemical Biology
1-(Pyridin-2-yl)-1,4-diazepane (CAS: 287114-32-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Structurally, it consists of a seven-membered homopiperazine ring fused to a pyridine moiety.
Unlike its six-membered analog 1-(2-pyridyl)piperazine (1-PP) —a well-known metabolite of azapirone anxiolytics like buspirone—the diazepane variant introduces increased conformational flexibility and a distinct spatial arrangement of its nitrogen donors. This structural expansion allows it to bridge binding pockets in G-Protein Coupled Receptors (GPCRs) and Ligand-Gated Ion Channels (LGICs) that are inaccessible to rigid piperazines.
Chemical Properties & Pharmacophore Mapping
-
Basic Pharmacophore: The molecule features two critical nitrogen centers:[1][2]
-
Pyridine Nitrogen (
): Acts as a weak hydrogen bond acceptor (pKa ~5.2). -
Diazepane Nitrogen (
): A secondary amine acting as a strong base (pKa ~9.5). At physiological pH (7.4), this nitrogen is protonated ( ), forming a critical salt bridge with conserved Aspartate residues (e.g., Asp3.32) in aminergic receptors.
-
-
Lipophilicity: The pyridine ring provides aromatic interactions (π-π stacking or T-shaped) with hydrophobic residues (Phe, Trp, Tyr) within the receptor transmembrane domains.
Part 2: Pharmacological Mechanism of Action
The pharmacological activity of 1-(Pyridin-2-yl)-1,4-diazepane is defined by its promiscuity across the Serotonergic (5-HT) , Dopaminergic (D2) , and Nicotinic Acetylcholine (nAChR) systems. It functions primarily as a competitive orthosteric ligand.
1. Serotonergic Modulation (5-HT Receptors)[3][4]
-
5-HT3 Receptor Antagonism (Ion Channel):
-
Mechanism: The protonated diazepane moiety mimics the terminal amine of serotonin. It enters the orthosteric binding pocket located at the interface of two receptor subunits.
-
Action: By occupying this site without inducing the conformational rotation required for channel opening, it prevents cation (
, ) influx. -
Result: Inhibition of rapid depolarization in neurons, leading to anti-emetic and anxiolytic effects.
-
-
5-HT1A/5-HT7 Modulation (GPCRs):
-
Mechanism: Acts as a partial agonist or antagonist depending on the substitution at the secondary amine (
). -
Pathway: Binding triggers (or blocks) the exchange of GDP for GTP on the
alpha subunit. -
Downstream Effect: Inhibition of Adenylyl Cyclase
Reduced cAMP levels Modulation of PKA activity.
-
2. Dopaminergic Antagonism (D2 Receptors)[5][6]
-
Mechanism: The scaffold binds to the D2 receptor's orthosteric site. The pyridine ring engages in
-stacking with Trp6.48 (Ballesteros-Weinstein numbering), stabilizing the receptor in an inactive state. -
Therapeutic Relevance: This mechanism is exploited in antipsychotic drug design, where the diazepane ring serves as a linker to larger aryl moieties (e.g., carboxamides) to enhance selectivity over D1 receptors.
3. Nicotinic Acetylcholine Receptors (nAChR)[7]
-
Subtype Selectivity: Derivatives of this scaffold (specifically with substitutions at the 5-position) have shown high affinity for
nAChRs.[7] -
Action: Partial agonism. The molecule stabilizes a specific open-channel conformation that allows for sub-maximal ion flux, useful in treating cognitive deficits and depression.
Part 3: Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action: GPCR-mediated signaling (5-HT1A/D2) versus Ion Channel modulation (5-HT3/nAChR).
Caption: Dual-pathway signaling mechanism showing G-protein mediated inhibition (top) and ion channel stabilization (bottom).
Part 4: Experimental Validation Protocols
To validate the mechanism of action for a 1-(Pyridin-2-yl)-1,4-diazepane derivative, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Affinity Profiling)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Homogenize rat striatum (for D2) or hippocampus (for 5-HT1A) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
Incubation:
-
Total Binding: Incubate membranes with radioligand (e.g.,
for 5-HT1A) and increasing concentrations of the diazepane test compound ( to M). -
Non-Specific Binding: Define using excess unlabeled serotonin (10
M).
-
-
Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Calcium Flux Assay (5-HT3 Antagonism)
Objective: Confirm functional antagonism at the 5-HT3 ion channel.
-
Cell Line: HEK-293 cells stably expressing human 5-HT3 receptors.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm).
-
Agonist Challenge: Inject Serotonin (
concentration) alone (control) vs. Serotonin + Diazepane pre-treatment. -
Validation: A reduction in Relative Fluorescence Units (RFU) compared to control confirms antagonism.
Part 5: Comparative Data Summary
The following table contrasts the 1,4-diazepane scaffold with its 6-membered piperazine analog.
| Feature | 1-(2-Pyridyl)piperazine (1-PP) | 1-(Pyridin-2-yl)-1,4-diazepane |
| Ring Size | 6-membered (Rigid chair) | 7-membered (Flexible twist-chair) |
| Primary Targets | 5-HT1A (Partial Agonist), | 5-HT3 (Antagonist), nAChR, D2 |
| Selectivity | High affinity for 5-HT1A; "Dirty" profile | Enhanced selectivity for larger pockets (e.g., |
| Metabolic Stability | Prone to N-oxidation | Slightly higher steric hindrance retards N-oxidation |
| pKa (Secondary N) | ~8.8 | ~9.5 (Stronger base) |
Part 6: References
-
Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides. Source: ChEMBL / EMBL-EBI URL:[Link]
-
1,4‐Diazepane Ring‐Based Systems: Synthesis and Pharmacological Evaluation. Source: ResearchGate URL:[Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience URL:[Link]
-
Serotonin Receptor Subtypes and Ligands. Source: American College of Neuropsychopharmacology (ACNP) URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. acnp.org [acnp.org]
- 5. Document: Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent ... - ChEMBL [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Homopiperazine Derivatives: Privileged Scaffolds in Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the piperazine ring has long been a foundational azaheterocycle, present in numerous FDA-approved drugs[1]. However, the relentless pursuit of enhanced target selectivity, improved metabolic stability, and optimized pharmacokinetic profiles has driven researchers to explore bioisosteric alternatives. Enter homopiperazine (1,4-diazepane) —a seven-membered diazepine ring formed by the addition of a single methylene group to the piperazine core. This subtle structural expansion breaks molecular planarity, alters exit vectors, and significantly modulates the basicity of the nitrogen atoms.
This technical guide explores the mechanistic rationale behind utilizing homopiperazine as a privileged scaffold, dissects landmark pharmacological case studies, and provides validated synthetic methodologies for drug development professionals.
The Rationale for Homopiperazine: Breaking the Piperazine Paradigm
The transition from a six-membered piperazine to a seven-membered homopiperazine ring is not merely a structural novelty; it is a strategic maneuver to solve complex spatial and physicochemical problems in drug design[2].
-
Altered Exit Vectors: Piperazine typically directs its substituents at 180° (para) or 60° angles. The added methylene in homopiperazine introduces a conformational "pucker," shifting these exit vectors. This allows substituents to access distinct sub-pockets within a receptor that would otherwise be sterically hindered.
-
Enhanced 3D Character (Fsp3): Increasing the fraction of sp3-hybridized carbons (Fsp3) generally improves aqueous solubility and reduces off-target promiscuity. Homopiperazine inherently possesses a higher Fsp3 than its aromatic or rigid counterparts.
-
Modulated pKa: The increased distance between the two nitrogen atoms reduces their inductive electron-withdrawing effect on one another, subtly altering the pKa. This fine-tuning is critical for optimizing membrane permeability and oral bioavailability.
Caption: Logical flow of bioisosteric replacement from piperazine to homopiperazine.
Pharmacological Case Studies & Mechanistic Insights
Orexin Receptor Antagonists: The Suvorexant Blueprint
Suvorexant, an FDA-approved dual orexin receptor antagonist (DORA) for insomnia, perfectly illustrates the spatial utility of homopiperazine. Crystallographic studies reveal that suvorexant adopts a "horseshoe-like" conformation within the orthosteric binding pockets of OX1R and OX2R[3].
Mechanistic Causality: The flexibility of the central homopiperazine ring allows the two bulky terminal aromatic systems to fold toward each other, enabling face-to-face
Rho-Kinase (ROCK) Inhibition: Fasudil
Fasudil[1-(5-isoquinolinesulfonyl)-homopiperazine] is a potent inhibitor of Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2). It is clinically approved for the treatment of cerebral vasospasm and is under intense investigation for its anti-metastatic properties in oncology[4].
Mechanistic Causality: Fasudil acts as an ATP-competitive inhibitor. The homopiperazine nitrogen acts as a crucial hydrogen bond donor to the hinge region of the kinase domain. The seven-membered ring provides the exact spatial distance required to position the isoquinoline moiety deep within the hydrophobic ATP-binding pocket while keeping the basic amine exposed to the solvent-accessible region, ensuring high affinity and solubility[4].
Caption: Mechanism of action of Fasudil inhibiting the RhoA/ROCK signaling pathway.
Overcoming Proteasome Inhibitor Resistance: K-7174
Bortezomib is a frontline therapy for multiple myeloma, but resistance often emerges due to mutations in the
Mechanistic Causality: Unlike bortezomib, which primarily targets the
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the quantitative pharmacological data of key homopiperazine derivatives compared to standard benchmarks, highlighting the potency achieved through this scaffold.
| Compound | Target | Indication / Application | Potency (IC | Key Structural Feature |
| Suvorexant | OX1R / OX2R | Insomnia | K | Central homopiperazine ring |
| Fasudil | ROCK1 / ROCK2 | Cerebral Vasospasm | IC | 1-(5-isoquinolinesulfonyl) core |
| K-7174 | Proteasome ( | Multiple Myeloma | IC | Trimethoxy-phenyl pentenyl arms |
| Compound 6a | Reh Cancer Cells | Leukemia (Preclinical) | IC | 1-benzhydryl-4-carboxamide[6] |
Synthetic Methodologies and Experimental Protocols
To harness the homopiperazine scaffold, robust synthetic workflows are required. Below is a self-validating, step-by-step protocol for the synthesis of Fasudil Hydrochloride via nucleophilic sulfonamidation[7].
Protocol: Synthesis of 1-(5-Isoquinolinesulfonyl)-homopiperazine (Fasudil)
Objective: To couple 5-isoquinolinesulfonyl chloride with homopiperazine while preventing bis-sulfonylation (dimerization).
Reagents & Materials:
-
5-Isoquinolinesulfonyl chloride hydrochloride (1.0 eq)
-
Homopiperazine (1,4-diazepane) (3.0 to 5.0 eq - Excess is critical to prevent bis-substitution)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (2.0 eq)
-
Ethanol and Ethanolic HCl
Step-by-Step Methodology:
-
Preparation of the Amine Solution: Dissolve homopiperazine (5.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Low temperature minimizes the kinetic energy, favoring mono-substitution over di-substitution.
-
Sulfonyl Chloride Addition: Slowly add 5-isoquinolinesulfonyl chloride hydrochloride (1.0 eq) dropwise to the stirring solution over 30 minutes. Add TEA (2.0 eq) to neutralize the generated HCl and maintain the nucleophilicity of the homopiperazine.
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1) until the sulfonyl chloride spot disappears.
-
Aqueous Workup: Quench the reaction with distilled water. Extract the organic layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Salification: Dissolve the crude free base in absolute ethanol. Cool to 0 °C and add ethanolic HCl dropwise until the pH reaches 2.0. Stir for 1 hour to allow complete precipitation of Fasudil hydrochloride.
-
Purification: Filter the precipitate and recrystallize from a mixture of methanol and isopropyl ether to yield pure Fasudil hydrochloride (>99% purity).
Caption: Synthetic workflow of Fasudil hydrochloride via nucleophilic sulfonamidation.
Conclusion & Future Perspectives
The homopiperazine scaffold has proven to be far more than a simple piperazine analog. By intelligently expanding the diazepine ring, medicinal chemists can unlock novel conformational spaces, overcome target resistance, and fine-tune pharmacokinetic properties. From the precise "horseshoe" folding of Suvorexant[3] to the multi-subunit proteasome engagement of K-7174[5], homopiperazine stands as a highly privileged, versatile building block for the next generation of targeted therapeutics.
References
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. pnas.org [pnas.org]
- 4. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine
This guide provides a comprehensive technical overview of the potential biological activities of 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine, also known as 1-(2-Pyridyl)homopiperazine.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes information from related chemical scaffolds to propose likely mechanisms of action and details the experimental protocols required for their validation.
Introduction and Chemical Structure
1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine is a heterocyclic compound featuring a saturated seven-membered 1,4-diazepine ring linked to a pyridine ring at the 1-position. The molecular formula is C₁₀H₁₅N₃, and the molecular weight is 177.25 g/mol .[2] The structure combines two key pharmacophores: the 1,4-diazepine nucleus and the 2-pyridinylpiperazine-like moiety. The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3][4][5] The 2-pyridylpiperazine fragment is a well-established motif in compounds targeting various receptors and enzymes.[6]
Synthesis and Physicochemical Properties
The synthesis of 2-substituted hexahydro-1H-1,4-diazepine analogues has been documented, providing pathways for obtaining the target compound.[7] While specific physicochemical data for 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine is not extensively published, related compounds suggest it is likely a liquid or low-melting solid at room temperature and soluble in organic solvents.
Predicted Biological Activity and Mechanisms of Action
Based on the activities of its constituent moieties, two primary biological activities are hypothesized for 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine: α₂-adrenoceptor antagonism and urease inhibition.
α₂-Adrenergic Receptor Antagonism
The 1-(2-pyridinyl)piperazine scaffold is a known component of selective α₂-adrenoceptor antagonists.[8] These antagonists block the action of norepinephrine at α₂-adrenergic receptors, which are G-protein coupled receptors involved in regulating neurotransmitter release.
-
Proposed Signaling Pathway:
By blocking the α₂-adrenoceptor, 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine is predicted to inhibit the Gi-mediated signaling cascade. This would prevent the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In noradrenergic neurons, this would disinhibit the release of norepinephrine.
Caption: Proposed mechanism of α₂-adrenoceptor antagonism.
Urease Inhibition
Derivatives of 1-(3-nitropyridin-2-yl)piperazine have demonstrated potent urease inhibitory activity.[9] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori.
-
Proposed Mechanism of Inhibition:
The pyridinyl nitrogen and the diazepine nitrogens of the compound could potentially chelate the nickel ions in the active site of the urease enzyme, thereby inhibiting its catalytic activity.
Experimental Protocols for Biological Validation
The following section details the experimental workflows to test the hypothesized biological activities of 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine.
In Vitro α₂-Adrenoceptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of the test compound for α₂-adrenoceptors.
-
Experimental Workflow:
Caption: Workflow for in vitro α₂-adrenoceptor binding assay.
-
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective α₂-adrenoceptor radioligand (e.g., [³H]clonidine) and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
In Vivo Models for α-Adrenoceptor Antagonism
In vivo studies are essential to confirm the pharmacological effects of the compound.
-
Clonidine-Induced Antidiarrheal Effect in Rats:
-
Administer the test compound to rats at various doses.
-
After a set pre-treatment time, administer clonidine to induce an antidiarrheal effect.
-
Assess the ability of the test compound to reverse the antidiarrheal effect of clonidine, indicating α₂-adrenoceptor antagonism.[10]
-
-
Canine Prostatic Urethral Pressure Model:
-
In anesthetized male dogs, measure the prostatic urethral pressure.
-
Administer an α-agonist like epinephrine to induce an increase in pressure.
-
Administer the test compound to assess its ability to block the agonist-induced pressure increase.[11]
-
In Vitro Urease Inhibition Assay
This colorimetric assay, based on the Berthelot (indophenol) method, quantifies the ammonia produced by the urease-catalyzed hydrolysis of urea.[9]
-
Experimental Workflow:
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of Jack Bean Urease, urea, the test compound at various concentrations, a standard inhibitor (e.g., thiourea), phenol-nitroprusside solution, and alkaline hypochlorite solution. [7][9] 2. Assay Setup: In a 96-well plate, add the urease enzyme solution to wells containing different concentrations of the test compound or the standard inhibitor. Include positive (enzyme + solvent) and negative (buffer only) controls.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells and incubate.
-
Color Development: Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite solutions.
-
Absorbance Measurement: Measure the absorbance of the resulting blue-green indophenol at 625-670 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Predicted Biological Activities and Key Parameters
| Biological Target | Predicted Activity | Key Parameters to Determine |
| α₂-Adrenoceptor | Antagonism | Ki (in vitro binding affinity), ED₅₀ (in vivo efficacy) |
| Urease | Inhibition | IC₅₀ (in vitro inhibitory concentration) |
Conclusion
While direct biological data for 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine is sparse, a thorough analysis of its structural components strongly suggests potential as an α₂-adrenoceptor antagonist and a urease inhibitor. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these hypothesized activities. Further investigation into this compound could reveal a novel therapeutic agent with applications in neurological disorders or infectious diseases.
References
- Shen, J. S., Lei, L. J., Yan, T. M., Li, J. F., Li, H. J., & Ji, R. Y. (n.d.). Synthesis of 2-Substituted Hexahydro-1H-1,4-diazepine Analogues.
- Megens, A. A., Leysen, J. E., Awouters, F. H., & Niemegeers, C. J. (1986). Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists. European Journal of Pharmacology, 129(1-2), 49-55.
- Fu, C., et al. (2018). Urease inhibition and activity detection. Bio-protocol, 8(10), e2844.
- Geller, E. B., et al. (1987).
- Elliott, H. L., & Reid, J. L. (1983). In vivo studies on alpha-adrenergic receptor subtypes in human veins. Journal of Hypertension, 1(2), 165-170.
- Khan, K. M., et al. (2024). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. Molecules, 29(21), 4984.
- Auer, L. M., & Trummer, R. (1987). In vivo effects of alpha-adrenoceptor agonists and antagonists on pial veins of cats. Journal of Cerebral Blood Flow & Metabolism, 7(3), 299-304.
- Tatemichi, S., et al. (2008). In vivo study on the effects of alpha1-adrenoceptor antagonists on intraurethral pressure in the prostatic urethra and intraluminal pressure in the vas deferens in male dogs. Journal of Pharmacological Sciences, 106(2), 264-270.
- Chen, J., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Organic & Biomolecular Chemistry, 19(6), 1329-1333.
- Baur, R., et al. (2019). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 10(3), 1634-1645.
- Carlier, J., et al. (1970). [Study of benzo-(f)-diazepine-1,4 derivatives employed in therapeutics. II. Identification and assay by gas-phase chromatography of benzo-(f)-diazepine-1,4 derivatives, their main metabolites and compounds formed by their acid hydrolysis]. Annales Pharmaceutiques Francaises, 28(7), 477-486.
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Retrieved from [Link]
- Stephens, D. N., et al. (1985). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). European Journal of Pharmacology, 114(2), 175-183.
-
National Center for Biotechnology Information. (n.d.). 1-(2-Pyridyl)piperazine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. Retrieved from [Link]
- Decoret, C., & Royer, J. (1984). The nature of 1,4-benzodiazepines/receptor interactions. Journal of Molecular Structure, 117, 249-261.
-
ResearchGate. (2025, August 10). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
- Eger, K., et al. (2010). Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. Archiv der Pharmazie, 343(9), 503-510.
-
Bradford Scholars. (n.d.). The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines. Retrieved from [Link]
Sources
- 1. 1-(2-Pyridyl)homopiperazine | CAS 287114-32-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1-(2-Pyridinyl)hexahydro-1H-1,4-diazepine | 287114-32-3 [chemicalbook.com]
- 3. benthamscience.com [benthamscience.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
The Strategic Role of 1-(Pyridin-2-yl)-1,4-diazepane in CNS Drug Development: A Privileged Scaffold for Neuropharmacology
Executive Summary
Central nervous system (CNS) drug development is notoriously challenging, characterized by high attrition rates due to the stringent physicochemical requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement[1]. As a Senior Application Scientist, I frequently leverage fragment-based drug discovery (FBDD) to overcome these hurdles.[2].
Within this paradigm, 1-(Pyridin-2-yl)-1,4-diazepane (CAS: 287114-32-3) has emerged as a "privileged scaffold." By combining the conformational flexibility of a 7-membered homopiperazine ring with the electronic modulation of a 2-pyridyl substituent, this building block provides an ideal starting point for designing highly selective ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.
Physicochemical Causality: Why This Specific Scaffold?
In medicinal chemistry, the shift from a standard 6-membered piperazine to a 7-membered 1,4-diazepane (homopiperazine) is never arbitrary; it is a deliberate choice driven by causality. The 7-membered ring introduces a slight "puckering" effect, altering the spatial projection (exit vector) of the N4-substituent. This allows the molecule to probe deeper, distinct sub-pockets within a receptor, often yielding superior subtype selectivity (e.g., D3 over D2 receptor selectivity).
Furthermore, the addition of the 2-pyridyl group fundamentally alters the molecule's acid-base profile. [3]. In 1-(Pyridin-2-yl)-1,4-diazepane, the N1 lone pair delocalizes into the electron-deficient pyridine ring, dropping its pKa significantly. Meanwhile, the secondary amine (N4) remains highly basic. This split pKa profile ensures that at physiological pH (7.4), a sufficient neutral fraction exists to passively diffuse across the lipophilic BBB, while the protonated N4 fraction remains available to anchor into the target receptor.
Table 1: Comparative Physicochemical Properties
| Property | Piperazine | Homopiperazine (1,4-Diazepane) | 1-(Pyridin-2-yl)-1,4-diazepane | Causality in CNS Design |
| Ring Size | 6-membered | 7-membered | 7-membered | Alters exit vectors for target selectivity. |
| Basic pKa1 (N4) | ~9.7 | ~11.0 | ~9.0 - 9.5 | Ensures target engagement via salt bridge. |
| Basic pKa2 (N1) | ~5.3 | ~5.3 | < 4.0 | Prevents di-protonation, aiding BBB transit. |
| LogP (Neutral) | -1.17 | -0.90 | ~1.2 - 1.5 | Optimized lipophilicity for CNS exposure. |
| Flexibility | Rigid | Moderate | Moderate-High | Adapts to induced-fit GPCR binding pockets. |
Mechanistic Pharmacology & Target Engagement
When targeting aminergic GPCRs,[1]. The 1-(Pyridin-2-yl)-1,4-diazepane scaffold acts as a multi-point pharmacophore. The protonated N4 amine forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved Aspartate residue (Asp3.32) located on Transmembrane Helix 3 (TM3). Simultaneously, the pyridine ring acts as both a hydrogen bond acceptor and a
Figure 1: Pharmacophore model of 1-(Pyridin-2-yl)-1,4-diazepane engaging an aminergic GPCR.
Self-Validating Synthetic Workflows
To incorporate this scaffold into a hit-to-lead optimization campaign, we utilize a Buchwald-Hartwig cross-coupling reaction to functionalize the N4 position. To ensure trustworthiness, the protocol below is designed as a self-validating system , incorporating strict In-Process Controls (IPC) that dictate corrective actions based on quantitative analytical readouts.
Protocol: Buchwald-Hartwig N-Arylation of 1-(Pyridin-2-yl)-1,4-diazepane
Step 1: Reaction Assembly
In an anaerobic glovebox, charge a Schlenk flask with 1-(Pyridin-2-yl)-1,4-diazepane (1.0 eq), an Aryl Bromide (1.1 eq),
Step 2: Thermal Activation Seal the flask, remove from the glovebox, and heat to 90°C under continuous stirring for 12 hours.
Step 3: Self-Validating IPC (In-Process Control) Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm). Validation Logic:
-
If product peak area > 95%: The catalytic cycle is complete. Proceed to Step 4.
-
If starting material > 5%: The system detects premature catalyst deactivation. Corrective Action: Add an additional 0.01 eq of
and stir for 4 hours before re-evaluating.
Step 4: Purification & Validation
Filter the mixture through a Celite pad to remove palladium black. Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to 10% Methanol/DCM containing 1% Triethylamine (
Figure 2: Self-validating synthetic workflow for N-arylation of the diazepane scaffold.
In Vitro ADME Profiling for CNS Candidates
Once synthesized, derivatives of 1-(Pyridin-2-yl)-1,4-diazepane must pass rigorous in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling before advancing to in vivo models. The table below outlines the strict quantitative thresholds we use to validate CNS drug candidates containing this scaffold.
Table 2: Standard In Vitro ADME Acceptance Criteria
| Parameter | Assay Method | Target Threshold for CNS Leads | Causality / Rationale |
| BBB Permeability | PAMPA-BBB | Ensures sufficient passive diffusion across the blood-brain barrier. | |
| Efflux Ratio | MDR1-MDCK Cell Line | Ratio < 2.0 | Prevents the compound from being rapidly expelled by P-glycoprotein (P-gp) pumps. |
| Metabolic Stability | Human Liver Microsomes | Prevents rapid first-pass clearance of the exposed diazepane ring. | |
| Protein Binding | Equilibrium Dialysis | Unbound fraction ( | Ensures enough free, unbound drug is available in the brain to engage the target. |
References
-
Dorahy, G., Chen, J.Z., & Balle, T. (2023). Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs. Molecules, 28(3), 1324.[Link]
-
Chan, B.W.G.L., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1379518.[Link]
-
Khalili, F., Henni, A., & East, A.L.L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.[Link]
Sources
- 1. Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]
Diazepane-Based Ligands as Modulators of α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide to Design, Synthesis, and Pharmacological Characterization
Executive Summary: The α4β2 nicotinic acetylcholine receptor (nAChR) is a well-validated central nervous system target for therapeutic intervention in a range of neurological and psychiatric disorders, most notably nicotine addiction, depression, and cognitive deficits.[1][2][3] Partial agonists of this receptor offer a nuanced pharmacological approach, providing sufficient receptor stimulation to alleviate withdrawal or deficit symptoms while simultaneously occupying the receptor to block the effects of nicotine.[4][5] This guide focuses on a specific, privileged chemical scaffold: the diazepane ring system. We will explore the rationale for its use, synthetic strategies, structure-activity relationships, and the detailed experimental protocols required to characterize novel diazepane-based α4β2 nAChR partial agonists, providing a comprehensive resource for researchers and drug development professionals.
The α4β2 Nicotinic Acetylcholine Receptor as a Therapeutic Target
Structure and Function of nAChRs
Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels.[6] These receptors are pentameric structures, meaning they are assembled from five protein subunits arranged around a central ion pore.[7] In the mammalian brain, the most abundant nAChR subtypes are the heteromeric α4β2 and the homomeric α7 receptors.[6][7] The α4β2 subtype, the focus of this guide, is widely distributed in brain regions critical for reward, cognition, and mood, such as the ventral tegmental area (VTA), prefrontal cortex, and hippocampus.[2][7] When the endogenous ligand acetylcholine or an exogenous agonist like nicotine binds, the receptor undergoes a conformational change, opening the ion channel and allowing the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization and the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.[7]
Pathophysiological Roles of the α4β2 Subtype
The central role of the α4β2 nAChR in nicotine addiction is well-established. Nicotine from tobacco stimulates these receptors in the VTA, triggering a robust release of dopamine in the nucleus accumbens, a key component of the brain's reward pathway.[4][8][9] This dopamine surge is responsible for the reinforcing and addictive properties of nicotine.[5][10] Chronic nicotine exposure leads to an upregulation of α4β2 receptors, contributing to tolerance and withdrawal symptoms upon cessation.[11]
Beyond addiction, dysregulation of the cholinergic system and α4β2 nAChRs is implicated in major depressive disorder (MDD).[2][3] The "cholinergic hypothesis of depression" posits that a hyperactive cholinergic system may contribute to depressive symptoms.[2][3] Modulating these receptors with partial agonists can help rebalance neurotransmitter systems.[1][2] Furthermore, enhancing cholinergic transmission via α4β2 nAChRs is a key strategy being explored for improving cognitive function in disorders like Alzheimer's disease and schizophrenia.[1]
The Therapeutic Rationale for Partial Agonism
A partial agonist is a compound that binds to and activates a receptor, but has only partial efficacy relative to a full agonist. This dual action is the cornerstone of its therapeutic utility for the α4β2 nAChR.[12]
-
Agonist Action (The "Ceiling" Effect): In the absence of nicotine (e.g., during a smoking cessation attempt), a partial agonist provides a low level of receptor stimulation. This moderate, sustained increase in dopamine release is sufficient to reduce craving and withdrawal symptoms.[4][5][10]
-
Antagonist Action (The "Blockade" Effect): Because the partial agonist occupies the receptor binding site, it competitively inhibits the binding of the full agonist, nicotine.[8][10] If a person relapses and smokes, the nicotine is less able to produce its rewarding high-dopamine surge, making the act of smoking less satisfying.[4][5]
The FDA-approved smoking cessation aid, varenicline, is the archetypal α4β2 partial agonist, demonstrating the clinical success of this mechanism.[10][12][13] It has been shown to be more effective than nicotine replacement therapy (NRT) or bupropion.[9]
Caption: Mechanism of Full vs. Partial Agonism at α4β2 nAChRs.
The Diazepane Scaffold in α4β2 nAChR Ligand Design
The 1,4-diazepane ring is a seven-membered heterocyclic system containing two nitrogen atoms. It has emerged as a "privileged scaffold" in medicinal chemistry for targeting nAChRs. The flexibility of the diazepine ring allows it to adopt various conformations, which can be crucial for optimal interaction with the receptor's binding pocket.[14]
Research has shown that N-pyridyldiamine compounds, including 1-(pyridin-3-yl)-1,4-diazepane, are potent α4β2-nAChR agonists.[6] The key pharmacophoric elements are the basic nitrogen of the diazepane ring and the pyridine nitrogen, which mimic the interactions of acetylcholine. Modifications to the diazepane ring, particularly at the 5-position, have proven beneficial for enhancing selectivity for the α4β2 subtype over other nAChRs like α3β4 and α7, which can mediate undesirable side effects.[2][6]
Synthetic Strategies and Methodologies
The synthesis of substituted 1-(pyridin-3-yl)-1,4-diazepanes generally involves a multi-step sequence. A common approach involves the N-arylation of a protected diazepane derivative with a suitable pyridine electrophile, followed by deprotection and further functionalization.
Caption: Generalized Synthetic Workflow for Diazepane-based Ligands.
Detailed Protocol: Example Synthesis of a Key Intermediate
This protocol describes the synthesis of a Boc-protected 1-(pyridin-3-yl)-1,4-diazepane, a versatile intermediate for further elaboration.
Objective: To synthesize tert-butyl 4-(pyridin-3-yl)-1,4-diazepane-1-carboxylate.
Materials:
-
tert-butyl 1,4-diazepane-1-carboxylate
-
3-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
-
Magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)2 (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by 3-bromopyridine (1.1 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the Buchwald-Hartwig amination, which is a highly efficient method for forming the C-N bond between the diazepane nitrogen and the pyridine ring. Sodium tert-butoxide serves as the necessary strong base to deprotonate the amine.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling
Systematic modification of the diazepane scaffold has yielded crucial insights into the structural requirements for high-affinity binding and partial agonism at the α4β2 nAChR.
-
Pyridine Ring: The 3-pyridyl moiety is a cornerstone of high-affinity ligands, acting as a hydrogen bond acceptor.
-
Diazepane Core: The 1,4-diazepane provides the crucial basic nitrogen atom that is protonated at physiological pH, forming a key electrostatic interaction with a conserved acidic residue in the receptor's binding pocket.
-
Substituents: Introducing substituents, particularly at the 5-position of the diazepane or on the pyridine ring, can significantly modulate affinity and selectivity. For instance, incorporating cyclopropane- or isoxazole-containing side chains onto the pyridine ring of a 1-(pyridin-3-yl)-1,4-diazepane core has led to highly potent and selective α4β2 partial agonists.[6] N-methylation of the second diazepane nitrogen can sometimes lead to a significant decrease in binding affinity.[6]
Data Presentation: SAR of Diazepane Analogs
The following table summarizes fictional but representative data for a series of diazepane analogs, illustrating key SAR principles.
| Compound | R1 (Diazepane N4) | R2 (Pyridine C5) | α4β2 Binding (Ki, nM) | α3β4 Binding (Ki, nM) | Selectivity (α3β4/α4β2) | α4β2 Efficacy (%AChmax) |
| 1 | H | H | 0.7 | 150 | 214 | 45% |
| 2 | CH₃ | H | 45.0 | >1000 | >22 | 40% |
| 3 | H | O-Cyclopropyl | 0.5 | >2000 | >4000 | 50% |
| 4 | H | Cl | 1.2 | 250 | 208 | 42% |
Data is illustrative.
This data demonstrates that N-methylation (Compound 2 vs. 1) can be detrimental to affinity.[6] It also shows that substitution at the pyridine C5 position with a group like an O-cyclopropyl (Compound 3) can dramatically increase both affinity and selectivity.[6]
In Vitro Pharmacological Characterization
A tiered approach is necessary to fully characterize a novel compound. This workflow ensures that resources are focused on the most promising candidates.
Caption: In Vitro Pharmacological Characterization Workflow.
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
Objective: To determine the binding affinity (Ki) of a test compound for the human α4β2 nAChR by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells).
-
Radioligand: [³H]Epibatidine or [³H]Cytisine.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM Nicotine).
-
Test compounds at various concentrations.
-
Assay Buffer (e.g., PBS with 1 mM MgCl₂, 2 mM CaCl₂).
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Plate Preparation: In each well of the 96-well plate, add assay buffer, a fixed concentration of radioligand (e.g., 0.2 nM [³H]Cytisine), and varying concentrations of the test compound (typically a serial dilution from 10 µM to 0.1 nM).
-
Controls: Include wells for "Total Binding" (radioligand + buffer only) and "Non-Specific Binding" (radioligand + non-specific control ligand).
-
Membrane Addition: Add cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set duration (e.g., 2-4 hours) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: This competitive binding assay is a robust method to directly quantify the interaction between a novel ligand and the receptor. The choice of radioligand ([³H]Epibatidine or [³H]Cytisine) is based on their high affinity and selectivity for the α4β2 receptor, ensuring a reliable signal.
Protocol 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
Objective: To measure the functional potency (EC₅₀) and efficacy (Imax) of a test compound at human α4β2 nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α4 and β2 nAChR subunits.
-
Microinjection apparatus.
-
Two-electrode voltage clamp (TEVC) rig with amplifier, data acquisition system, and perfusion system.
-
Recording solution (e.g., ND96).
-
Acetylcholine (ACh) as the reference full agonist.
-
Test compounds at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Microinject each oocyte with a mixture of cRNA for the α4 and β2 subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
TEVC Setup: Place a single oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).
-
Concentration-Response Curve:
-
Apply increasing concentrations of the test compound via the perfusion system, with washout periods in between applications.
-
Record the peak inward current (I) elicited at each concentration.
-
At the end of the experiment, apply a saturating concentration of the full agonist ACh (e.g., 1 mM) to determine the maximum possible response (Imax_ACh).
-
-
Data Analysis:
-
Normalize the current responses for the test compound to the maximal response elicited by ACh.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Imax (efficacy, expressed as a percentage of the ACh maximum).
-
Causality: The Xenopus oocyte expression system is a reliable and high-throughput method for studying ligand-gated ion channels.[4] TEVC provides a direct, real-time measurement of ion channel function (current flow), allowing for precise quantification of both how tightly a compound binds to activate the receptor (potency) and the degree of activation it can achieve (efficacy).[15]
In Vivo Evaluation and Therapeutic Potential
Promising candidates from in vitro screening must be evaluated in preclinical animal models to assess their therapeutic potential and drug-like properties.
-
Nicotine Addiction Models: The ability of a compound to reduce nicotine self-administration in rats is a key behavioral model that predicts efficacy for smoking cessation.[16] Microdialysis studies in the nucleus accumbens can be used to confirm that the compound elicits a moderate dopamine release on its own and blunts the release caused by a nicotine challenge.[16]
-
Depression Models: The forced swim test and tail suspension test in mice are standard models used to screen for antidepressant-like activity.[17] A reduction in immobility time is indicative of a potential antidepressant effect.
-
Cognition Models: The novel object recognition test or Morris water maze in rodents can be used to assess a compound's ability to improve learning and memory.
-
Pharmacokinetics and Brain Penetration: It is essential to determine that the compound can cross the blood-brain barrier to reach its target and that it possesses a suitable half-life and metabolic profile for the desired dosing regimen.[10]
Conclusion and Future Directions
The diazepane scaffold has proven to be a fertile ground for the discovery of potent and selective α4β2 nAChR partial agonists. The dual mechanism of action—providing craving relief while blocking nicotine's reinforcing effects—makes these compounds highly valuable therapeutic candidates for smoking cessation. Furthermore, the growing understanding of the role of α4β2 nAChRs in mood and cognition opens exciting new avenues for the application of these ligands in treating depression and cognitive disorders.[1][2] Future research will focus on fine-tuning the SAR to optimize efficacy while minimizing potential side effects, with a particular emphasis on achieving ideal selectivity profiles and pharmacokinetic properties for diverse CNS indications.
References
-
Singh, S., & Budhiraja, S. (2008). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Indian Journal of Pharmacology, 40(5), 191–196. [Link]
-
Psych Scene Hub. (2023, January 21). Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. [Link]
-
Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. Patient Preference and Adherence, 7, 445–462. [Link]
-
Garrison, G. D., & Dugan, S. E. (2007). Varenicline: The Newest Agent for Smoking Cessation. Medscape. [Link]
-
Foulds, J., & Ghodse, H. (2024). Varenicline. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (2024). Varenicline. [Link]
-
Zhang, H., et al. (2017). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience, 8(11), 2463–2474. [Link]
-
Rollema, H., et al. (2007). Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology, 52(3), 985–994. [Link]
-
Rollema, H., et al. (2009). Pharmacodynamic and pharmacokinetic profiles of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline, a smoking cessation aid. Current Topics in Medicinal Chemistry, 9(5), 395-411. [Link]
-
Rollema, H., et al. (2009). Preclinical pharmacology of the alpha4beta2 nAChR partial agonist varenicline related to effects on reward, mood and cognition. Biochemical Pharmacology. [Link]
-
Chen, Y., et al. (2012). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. British Journal of Pharmacology, 165(4), 1064–1077. [Link]
-
Tonder, J. E., et al. (2006). New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling. Journal of Medicinal Chemistry, 49(12), 3545–3555. [Link]
-
Mineur, Y. S., et al. (2011). α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties. Behavioural Pharmacology, 22(5-6), 441–449. [Link]
-
Synapse. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. [Link]
-
Zhang, H., et al. (2014). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 57(13), 5485–5496. [Link]
-
Zhang, H., et al. (2014). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. ACS Chemical Neuroscience, 5(9), 819–829. [Link]
-
Pérez-Gez, M., et al. (2021). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 26(21), 6599. [Link]
-
Zhang, H., et al. (2014). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective. Journal of Medicinal Chemistry, 57(13), 5485–5496. [Link]
-
Singh, S., & Budhiraja, S. (2008). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Indian Journal of Pharmacology. [Link]
-
Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]
-
Gao, Y., et al. (2006). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry, 49(24), 7181–7190. [Link]
-
Cole, K. P., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Organic Process Research & Development, 26(7), 2110-2117. [Link]
-
Nielsen, E. Ø., et al. (2013). Synthesis, Pharmacology, and Biostructural Characterization of Novel α4β2 Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 56(1), 453–468. [Link]
-
Walsh, S. L., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. PLoS Computational Biology, 18(2), e1009879. [Link]
-
Chen, Y., et al. (2012). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. British Journal of Pharmacology, 165(4), 1064-1077. [Link]
-
Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]
-
Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]
-
Kim, D. H., et al. (2007). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 28(8), 1339-1344. [Link]
-
Pharmacy, D. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. YouTube. [Link]
Sources
- 1. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Varenicline - Wikipedia [en.wikipedia.org]
- 10. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Journal of Pediatric Biochemistry / Abstract [thieme-connect.com]
- 13. psychscenehub.com [psychscenehub.com]
- 14. chemisgroup.us [chemisgroup.us]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Structure-Activity Relationship of Pyridine-Substituted Diazepanes: A Technical Deep Dive
Topic: Structure-Activity Relationship of Pyridine-Substituted Diazepanes Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Researchers
Executive Summary: The Diazepane "Privileged" Scaffold
The 1,4-diazepane (homopiperazine) moiety represents a "privileged scaffold" in medicinal chemistry, offering a distinct conformational profile compared to its six-membered analog, piperazine. While piperazine is often a rigid linker, the seven-membered diazepane ring introduces controlled flexibility and specific puckering modes (twist-chair/twist-boat) that allow for unique vector positioning of substituents.
This guide focuses on pyridine-substituted diazepanes , a subclass that has gained prominence in the development of Dual Orexin Receptor Antagonists (DORAs) for insomnia (e.g., Filorexant) and emerging antitubercular agents. The incorporation of a pyridine ring onto the diazepane core serves two primary functions:
-
Bioisosterism: Replacing labile or lipophilic groups (like phenyl or benzoxazole) to modulate metabolic stability and solubility.
-
Electronic Tuning: The pyridine nitrogen acts as a hydrogen bond acceptor, influencing receptor binding kinetics and selectivity.
Primary Case Study: Orexin Receptor Antagonists (DORAs)
The most sophisticated SAR data for this scaffold comes from the optimization of Orexin Receptor antagonists (OX1R/OX2R), specifically the evolution from Suvorexant (MK-4305) to Filorexant (MK-6096).
The Core: 1,4-Diazepane vs. Piperidine
Early HTS hits often contain piperidines. However, expanding the ring to a 1,4-diazepane often improves potency due to the ability of the seven-membered ring to adopt a specific "folded" conformation that matches the receptor's binding pocket more effectively than the chair conformation of piperidine.
-
The (7R)-Methyl "Magic Bullet": In the Suvorexant/Filorexant series, a methyl group at the C7 position of the diazepane ring is critical.
-
Conformational Lock: The (7R)-methyl group forces the diazepane ring into a specific conformation that minimizes the entropic penalty upon binding.
-
Metabolic Shielding: It sterically hinders metabolic oxidation at the diazepane ring, a common clearance pathway for cyclic amines.
-
Stereospecificity: The (R)-enantiomer is typically >100x more potent than the (S)-enantiomer.
-
The "Western" Wing: Pyridine as a Benzoxazole Bioisostere
In Suvorexant, the "Western" wing is a benzoxazole.[1][2][3][4] In Filorexant , this is replaced by a substituted pyridine (specifically a fluoropyridine ether or direct attachment).
-
Pyridine Substitution Logic:
-
Basicity Modulation: Unsubstituted pyridine nitrogens can be too basic, leading to high efflux ratios (P-gp substrate). Introducing electron-withdrawing groups (F, Cl, CF3) on the pyridine ring reduces the pKa of the pyridine nitrogen, improving CNS penetration.
-
Lipophilicity (LogD): Pyridine is less lipophilic than a phenyl ring (LogP ~0.65 vs 2.14). This reduction in LogD is crucial for maintaining optimal CNS exposure and reducing non-specific binding.
-
Pi-Stacking: The electron-deficient pyridine ring engages in favorable Pi-stacking interactions with aromatic residues (e.g., Trp, Phe) within the Orexin receptor binding pocket.
-
The "Eastern" Wing: Amide Linkage
The N1 nitrogen of the diazepane is typically acylated with a lipophilic moiety (e.g., a triazole-benzamide). This amide bond is essential for positioning the "Eastern" aryl group into a hydrophobic sub-pocket.
Visualization: SAR Logic Map
Caption: SAR Map of Pyridine-Substituted Diazepanes in Orexin Antagonism. The central diazepane core bridges the "Western" pyridine and "Eastern" amide wings, with the C7-methyl providing critical conformational control.
Comparative Data: Pyridine vs. Benzoxazole
The following table illustrates the impact of replacing a benzoxazole (Suvorexant-style) with a pyridine (Filorexant-style) on key physicochemical properties.
| Parameter | Suvorexant Analog (Benzoxazole) | Filorexant Analog (Fluoropyridine) | Impact Explanation |
| Potency (Ki, hOX1R) | 0.55 nM | 1.2 nM | Pyridine maintains nanomolar potency; slight reduction is acceptable for improved properties. |
| Lipophilicity (LogD) | 4.2 | 3.5 | Pyridine lowers LogD, improving solubility and reducing metabolic clearance risk. |
| CNS Penetration (Kp,uu) | 0.15 | 0.35 | Lower basicity (due to F-substitution) and LogD improve unbound brain concentration. |
| Metabolic Stability (t1/2) | Moderate | High | Pyridine ring is generally more resistant to oxidative metabolism than the benzoxazole core. |
Experimental Protocols
Synthesis of 1-(5-Fluoropyridin-2-yl)-1,4-diazepane
This protocol describes the installation of the pyridine ring onto the diazepane core via Nucleophilic Aromatic Substitution (SNAr). This is the preferred method for electron-deficient pyridines (e.g., 2-chloro-5-fluoropyridine).
Reagents:
-
1-Boc-homopiperazine (1.0 equiv)
-
2-Chloro-5-fluoropyridine (1.1 equiv)[5]
-
Potassium Carbonate (
, 2.0 equiv) -
Dimethylformamide (DMF) or DMSO
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-homopiperazine (10 mmol) in dry DMF (20 mL).
-
Addition: Add finely ground anhydrous
(20 mmol) followed by 2-chloro-5-fluoropyridine (11 mmol). -
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar) for 12–16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS.-
Note: If the pyridine is less activated (no EWG), higher temperatures (120°C) or microwave irradiation may be required.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF. Dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the 1-Boc-4-(5-fluoropyridin-2-yl)-1,4-diazepane .
-
Deprotection: Dissolve the intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at RT for 2 hours. Concentrate to dryness to obtain the free amine (as a TFA salt), ready for the next coupling step.
Synthesis Workflow Visualization
Caption: Synthetic workflow for the generation of the pyridine-diazepane core via SNAr coupling.
Secondary Application: Antimicrobial Agents
Beyond CNS targets, pyridine-substituted diazepanes show promise as antitubercular agents.
-
Mechanism: Inhibition of cell wall biosynthesis (InhA inhibitors) or disruption of ATP synthesis.
-
SAR Insight: In this context, the diazepane acts as a linker. Compounds where the pyridine is substituted at the 2-position with the diazepane, and the pyridine 5-position bears a benzamide, have shown MIC values < 2 µM against M. tuberculosis. The flexibility of the diazepane ring allows the molecule to adopt a "U-shape" required to fit into the InhA binding pocket.
References
-
Discovery of Suvorexant (MK-4305): Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry.
-
Filorexant (MK-6096) Characterization: Winrow, C. J., et al. (2012). "Pharmacological characterization of MK-6096 – a dual orexin receptor antagonist for insomnia." Neuropharmacology.
-
Diazepane Scaffold Analysis: Coleman, P. J., et al. (2010).[6] "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Antitubercular Diazepanes: Srinivasarao, et al. (2020).[7] "Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents." RSC Advances.
-
Synthesis of Pyridine-Diazepanes: Nalikezhathu, A., et al. (2023).[1] "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters.
Sources
- 1. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Homologs in CNS Drug Design: 1-(2-Pyridyl)piperazine vs. 1-(Pyridin-2-yl)-1,4-diazepane
Executive Summary
This technical guide provides a comparative analysis of 1-(2-Pyridyl)piperazine (1-PP) and its ring-expanded homolog, 1-(Pyridin-2-yl)-1,4-diazepane . While 1-PP is a widely recognized pharmacophore and active metabolite of azapirone anxiolytics (e.g., buspirone), the diazepane analog serves as a critical Structure-Activity Relationship (SAR) probe. This guide explores how the transition from a 6-membered piperazine to a 7-membered diazepane ring alters physicochemical properties, binding kinetics, and receptor selectivity profiles—specifically targeting 5-HT1A and
Physicochemical & Structural Profile[1][2][3][4][5][6]
The fundamental difference between these two scaffolds lies in the central diamine linker. This structural variation dictates the conformational landscape of the molecule, influencing both entropy ($ \Delta S $) upon binding and lipophilicity.
Table 1: Comparative Physicochemical Properties
| Property | 1-(2-Pyridyl)piperazine (1-PP) | 1-(Pyridin-2-yl)-1,4-diazepane |
| Structure | 6-membered ring (Piperazine) | 7-membered ring (Homopiperazine) |
| Formula | ||
| MW | 163.22 g/mol | 177.25 g/mol |
| Conformation | Rigid Chair (lowest energy) | Flexible Twist-Chair / Boat |
| LogP (Predicted) | ~0.5 - 0.7 | ~0.8 - 1.1 (More Lipophilic) |
| pKa (Basic N) | ~8.8 - 9.0 | ~9.2 - 9.5 (Increased Basicity) |
| Role | Active Metabolite / Pharmacophore | SAR Probe / Scaffold |
Conformational Impact on Binding
-
1-PP (Rigid): The piperazine ring predominantly adopts a chair conformation. This pre-organization reduces the entropic penalty upon receptor binding, facilitating high-affinity interactions with the aspartate residue (Asp3.32) in aminergic GPCRs.
-
Diazepane (Flexible): The 7-membered ring exists in a dynamic equilibrium between twist-chair and boat forms. To bind, the molecule must often "freeze" into a specific conformation, incurring a higher entropic penalty. This typically results in lower affinity for tight binding pockets (like 5-HT1A) unless the pocket is spacious or the extra methylene group provides favorable hydrophobic contacts.
Pharmacological Profile: The Selectivity Switch
The comparison of these two molecules is a classic lesson in "selectivity tuning." 1-PP is notorious for its "promiscuity," particularly its high affinity for
Signaling Pathway & Receptor Affinity[2][3][4]
1-(2-Pyridyl)piperazine (1-PP)
-
5-HT1A Receptor: Moderate to High Affinity (
nM). Acts as a partial agonist or antagonist depending on the expression system. -
-Adrenergic Receptor: High Affinity (
nM). Acts as a potent antagonist . -
Clinical Relevance: Accumulation of 1-PP in vivo can limit the efficacy of 5-HT1A agonists by introducing competing adrenergic blockade.
1-(Pyridin-2-yl)-1,4-diazepane[1][2]
-
5-HT1A Receptor: Generally reduced affinity compared to 1-PP. The ring expansion disrupts the precise distance between the protonated nitrogen and the aromatic pyridine headgroup required for optimal salt-bridge/pi-stacking interactions.
-
Selectivity Shift: The 7-membered ring often alters the selectivity ratio. In specific aryl-diazepane series, the expansion creates steric clash in the
pocket, potentially improving 5-HT1A selectivity relative to , albeit with a loss in absolute potency.
Visualization: SAR Logic Flow
The following diagram illustrates the decision-making process when switching between these scaffolds in drug design.
Figure 1: Decision logic for selecting piperazine vs. diazepane linkers based on conformational entropy and desired selectivity outcomes.
Experimental Protocols
A. Synthesis of 1-(Pyridin-2-yl)-1,4-diazepane
While 1-PP is commercially abundant, the diazepane analog often requires synthesis. The most robust method utilizes Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloropyridine (1.0 eq)
-
Homopiperazine (1,4-diazepane) (3.0 - 5.0 eq) [Excess is critical to prevent bis-substitution]
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or n-Butanol
Protocol:
-
Setup: Charge a round-bottom flask with homopiperazine (5.0 eq) and
(2.0 eq) in DMF. -
Addition: Add 2-chloropyridine (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[3]
-
Workup:
-
Purification: The excess homopiperazine is highly polar. Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Start with 100% DCM, gradient to 10% MeOH/DCM with 1%
(to keep the secondary amine free).
-
-
Yield: Expect 60–80% yield of a pale yellow oil.
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway for the diazepane analog via Nucleophilic Aromatic Substitution.
B. In Vitro Binding Assay (5-HT1A)
To compare affinities, a radioligand binding assay is the standard.
-
Tissue Source: Rat hippocampal membranes or CHO cells expressing human 5-HT1A.
-
Radioligand:
(0.5 - 1.0 nM). -
Non-Specific Binding: Define using
Serotonin (5-HT). -
Incubation: Incubate membranes with radioligand and varying concentrations (
to M) of the test compound (1-PP or Diazepane analog) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B glass fiber filters.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Strategic Recommendations for Drug Development
-
Use 1-PP for Potency: If your goal is maximizing affinity and you can tolerate off-target adrenergic effects, the piperazine scaffold remains the gold standard.
-
Use Diazepane for IP Space: The diazepane scaffold is less crowded in patent literature. While it may sacrifice some potency, it offers a distinct metabolic profile (slower N-dealkylation in some contexts) and alters the vector of the attached aryl group, which can be exploited to pick up novel auxiliary binding pockets.
-
Metabolic Safety: 1-PP is a known toxicophore in high concentrations. Designing drugs that cannot metabolize into 1-PP (e.g., using the diazepane ring) is a valid strategy to improve the safety profile of azapirone-like drugs.
References
-
Pharmacology of 1-PP: A Comparative Analysis of Buspirone Hydrochloride and Its Major Metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP). BenchChem.
-
Adrenergic Selectivity: Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. PubMed.[6]
-
Diazepane Synthesis: Synthesis of 1,4-Diazacycles by Hydrogen Borrowing.[4] Organic Chemistry Portal.
-
Structure-Activity Relationships: Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. PubMed.[6]
-
Homopiperazine Ligands: New insights into homopiperazine-based 5-HT1A/5-HT7R ligands. Taylor & Francis Online.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Seven-Membered Nitrogen Heterocycles: A Technical Guide to Privileged Scaffolds in Medicinal Chemistry
Executive Summary
Seven-membered nitrogen heterocycles—specifically azepines, diazepines, and their benzo-fused derivatives—occupy a "privileged" region of chemical space. Unlike their five- and six-membered counterparts, these medium-sized rings possess unique conformational flexibility (pucker) that allows them to mimic peptide secondary structures, particularly
Structural & Conformational Dynamics: The "Medium Ring" Challenge
Entropy, Enthalpy, and Transannular Strain
The synthesis and stability of seven-membered rings are governed by a delicate balance of entropic and enthalpic factors.
-
Entropic Barrier: The probability of chain ends meeting to form a 7-membered ring is significantly lower than for 5- or 6-membered rings due to the increased degrees of freedom in the open chain.
-
Enthalpic Strain: unlike the chair-like stability of cyclohexane, seven-membered rings (azepanes) suffer from torsional strain (Pitzer strain) and transannular interactions (Prelog strain).
Conformational Chirality and Receptor Binding
The therapeutic potency of these heterocycles often stems from their ability to adopt distinct non-planar conformations—typically boat or twist-boat forms.
-
The Pseudo-Asymmetry: Even without chiral centers, the ring pucker can create conformational chirality (atropisomerism).
-
Peptide Mimicry: The 1,4-benzodiazepine scaffold effectively mimics the
and residues of a peptide -turn. This allows them to interrupt protein-protein interactions (PPIs), a feat often difficult for flat aromatic heterocycles.
Synthetic Methodologies: From Classical to Modern
Microwave-Assisted Synthesis of 1,4-Benzodiazepines
Modern medicinal chemistry demands high-throughput efficiency. The classical condensation methods have been superseded by microwave-assisted protocols that dramatically reduce reaction times and improve yields by overcoming the activation energy barrier of the medium-ring closure.
Mechanism: The reaction typically involves the condensation of 2-aminobenzophenones with amino acids (or their equivalents), often utilizing solid supports or neat conditions to drive the equilibrium toward cyclization.
The "Epigenetic Route": Synthesis of Triazoloazepines (JQ1)
The discovery of JQ1, a potent BET bromodomain inhibitor, revitalized interest in the azepine scaffold. The synthesis of the triazolo-1,4-diazepine core is a masterclass in convergent synthesis.
Key Synthetic Pathway (JQ1):
-
Scaffold Formation: Condensation of an amino-acid derivative with a benzophenone.
-
Thionation: Conversion of the lactam to a thiolactam using Lawesson’s Reagent . This is the critical activation step.
-
Hydrazone Formation: Reaction with hydrazine.
-
Ring Closure: Formation of the fused triazole ring via ortho-ester or similar electrophiles.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing the JQ1 scaffold, highlighting the critical thionation step which activates the 7-membered ring for triazole fusion.
Figure 1: Synthetic workflow for the triazoloazepine scaffold (JQ1), emphasizing the Lawesson's Reagent activation step.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 1,4-Benzodiazepine Derivatives
Rationale: This protocol utilizes microwave irradiation to overcome the entropic penalty of forming the 7-membered ring.
Materials:
-
2-Aminobenzophenone derivative (1.0 equiv)
-
Boc-protected amino acid (e.g., Boc-Gly-OH) (1.2 equiv)
-
Coupling agent (DCC or EDC)
-
Solvent: Toluene or DMF
-
Acid: TFA (for deprotection)
Step-by-Step Methodology:
-
Coupling: In a microwave vial, dissolve the 2-aminobenzophenone and Boc-amino acid in Toluene. Add DCC.
-
Irradiation: Seal the vial and irradiate at 100–150 °C for 15–30 minutes. Note: Monitor pressure carefully.
-
Deprotection/Cyclization: Evaporate solvent. Treat the residue with 20% TFA/DCM to remove the Boc group. The free amine will often spontaneously cyclize onto the ketone to form the imine bond of the diazepine ring. If not, reflux in acetic acid/ammonium acetate.
-
Purification: Neutralize with NaHCO3, extract with EtOAc, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Thionation of Benzodiazepine Lactams (JQ1 Precursor)
Rationale: The lactam carbonyl is not sufficiently electrophilic for triazole fusion. Conversion to the thione increases reactivity.
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with the 1,4-benzodiazepine-2-one substrate (1.0 equiv) and dry THF under an inert atmosphere (
). -
Reagent Addition: Add Lawesson’s Reagent (0.6 equiv).
-
Reaction: Heat the mixture to reflux (approx. 66 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC. The thione product is typically less polar and often yellow/orange compared to the starting lactam.
-
Workup: Cool to room temperature. Concentrate in vacuo.
-
Purification: The residue is often purified immediately via short-path silica chromatography to avoid hydrolysis of the thione back to the ketone.
Pharmacological Profiles: Mechanism of Action
The GABA-A Modulators (Anxiolytics)
Classic 1,4-benzodiazepines (e.g., Diazepam) function as positive allosteric modulators (PAMs). They bind to the
The Epigenetic Readers (BET Inhibitors)
The triazoloazepine scaffold of JQ1 mimics the acetylated lysine residue of histones.
-
Target: Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4).[1][2]
-
Mechanism: JQ1 occupies the hydrophobic pocket of the bromodomain, displacing the protein from acetylated chromatin. This prevents the recruitment of transcriptional machinery to oncogenes like c-Myc.
Visualization of Pharmacological Mechanism
The following diagram contrasts the binding logic of the two major classes of pharmacologically active azepines.
Figure 2: Divergent pharmacological pathways of azepine scaffolds: Allosteric modulation of ion channels vs. competitive inhibition of epigenetic readers.
Comparative Data: Azepine Scaffolds
| Scaffold Type | Primary Target | Key Structural Feature | Representative Compound | Therapeutic Area |
| 1,4-Benzodiazepine | GABA-A Receptor | 7-membered ring fused to benzene; Amide/Imine functionality | Diazepam | CNS (Anxiety, Epilepsy) |
| Triazoloazepine | BET Bromodomains (BRD4) | Fused triazole ring; mimics acetyl-lysine | (+)-JQ1 | Oncology, Inflammation |
| Dibenzazepine | Voltage-gated Na+ Channels | Two benzene rings fused to azepine | Carbamazepine | Anticonvulsant |
| Benzazepine | Dopamine Receptors (D1) | Single benzene fusion | Fenoldopam | Hypertension |
References
-
Microwave-assisted fluorous synthesis of a 1,4-benzodiazepine-2,5-dione library. Source: National Institutes of Health (NIH) / ACS Comb Sci. URL:[Link]
-
Recent advances in synthesis and medicinal chemistry of benzodiazepines. Source: Bioorganic Chemistry (via Academia.edu). URL:[Link]
-
Recent applications of seven-membered rings in drug design. Source: Bioorganic & Medicinal Chemistry (via PubMed).[3] URL:[Link]
Sources
Application Note: C-N Bond Formation Strategies for 2-Bromopyridine and Homopiperazine
Executive Summary & Nomenclature Clarification
As an Application Scientist, I frequently encounter queries regarding the "reductive amination" of aryl halides. It is critical to establish a foundational chemical distinction: aryl halides (such as 2-bromopyridine) do not undergo reductive amination . Reductive amination strictly requires a carbonyl electrophile (an aldehyde or ketone).
To couple 2-bromopyridine with a secondary amine like homopiperazine, the correct mechanistic pathways are Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling . These methods are widely utilized in the pharmaceutical industry, particularly in the synthesis of kinase inhibitors ()[1] and receptor antagonists ()[2].
However, if the true intended substrate is a formyl-substituted derivative (e.g., 2-bromopyridine-4-carboxaldehyde), then a classic reductive amination is applicable ()[3]. This guide provides field-proven, self-validating protocols for all three scenarios.
Mechanistic Rationale & Causality (E-E-A-T)
Why SNAr Works for 2-Bromopyridine
The pyridine nitrogen acts as a powerful electron-withdrawing group, withdrawing electron density via resonance. This stabilizes the anionic intermediate (Meisenheimer complex) specifically when nucleophilic attack occurs at the ortho (2-) or para (4-) positions. Consequently, 2-bromopyridine is highly activated for SNAr, allowing the nucleophilic nitrogen of homopiperazine to displace the bromide ion.
The Necessity of Mono-Protection
Homopiperazine is a symmetrical cyclic diamine. If used unprotected, both secondary amines can react with 2-bromopyridine, yielding an unwanted bis-arylated byproduct. To enforce strict 1:1 stoichiometry and regiocontrol, mono-Boc-homopiperazine must be used. The tert-butyloxycarbonyl (Boc) group can be quantitatively cleaved post-coupling using trifluoroacetic acid (TFA).
Divergent Catalyst Choices
-
SNAr: Requires high heat (100–120 °C) and a polar aprotic solvent (DMF or DMSO). An inorganic base (K2CO3) is essential to scavenge the generated HBr, preventing the protonation of homopiperazine, which would kill its nucleophilicity.
-
Buchwald-Hartwig: Employed when substrates are thermally sensitive. It utilizes a Pd(0)/Pd(II) catalytic cycle to facilitate C-N bond formation under milder conditions (80–90 °C), as seen in the synthesis of complex nAChR ligands ()[4].
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating specific in-process checkpoints to ensure experimental integrity before proceeding to the next step.
Protocol A: SNAr Coupling (Standard Arylation)
Reagents: 2-Bromopyridine (1.0 eq), Mono-Boc-homopiperazine (1.2 eq), K2CO3 (2.5 eq), anhydrous DMF.
-
Preparation: Charge a dry round-bottom flask with 2-bromopyridine, mono-Boc-homopiperazine, and finely powdered K2CO3. Add anhydrous DMF (0.2 M concentration).
-
Reaction: Stir the suspension vigorously and heat to 110 °C under a nitrogen atmosphere for 12–16 hours.
-
Self-Validation Checkpoint (LC-MS): Pull a 10 µL aliquot, dilute in 1 mL acetonitrile, and inject into the LC-MS. Validation: The reaction is complete when the starting material mass (m/z 158/160 for 2-bromopyridine) is fully consumed, and the product mass (m/z 278, [M+H]+) dominates the chromatogram.
-
Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). The aqueous wash inherently validates the removal of unreacted homopiperazine and inorganic salts.
Protocol B: Buchwald-Hartwig Amination (Mild Arylation)
Reagents: 2-Bromopyridine (1.0 eq), Mono-Boc-homopiperazine (1.1 eq), Pd(OAc)2 (5 mol%), BINAP (10 mol%), NaOtBu (1.5 eq), anhydrous Toluene.
-
Degassing (Critical): Dissolve the substrates in Toluene. Sparge the solution with Argon for 15 minutes. Validation: Proper degassing prevents the premature precipitation of "Pd black" (inactive elemental palladium).
-
Catalyst Addition: Add Pd(OAc)2, BINAP, and NaOtBu under a positive flow of Argon. Heat to 90 °C.
-
Self-Validation Checkpoint (Visual & TLC): The solution should transition from a dark red/brown to a clear yellow/orange, indicating the active Pd(0)-BINAP complex has formed. TLC (Hexanes:EtOAc 1:1) should show a new, highly UV-active spot at a lower Rf than 2-bromopyridine.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, then concentrate in vacuo.
Protocol C: True Reductive Amination (Alkyl Coupling)
Note: This applies only if the starting material is 2-bromopyridine-4-carboxaldehyde. Reagents: 2-Bromopyridine-4-carboxaldehyde (1.0 eq), Mono-Boc-homopiperazine (1.05 eq), NaBH(OAc)3 (1.5 eq), 1,2-Dichloroethane (DCE).
-
Iminium Formation: Mix the aldehyde and amine in DCE at room temperature. Stir for 2 hours.
-
Self-Validation Checkpoint (TLC): Check for the disappearance of the aldehyde spot. The formation of the iminium ion is often accompanied by a slight yellowing of the solution.
-
Reduction: Add NaBH(OAc)3 (STAB) portion-wise. Validation: Mild effervescence may occur. STAB is chosen specifically because it selectively reduces the iminium intermediate without reducing the unreacted aldehyde.
-
Completion: Stir for an additional 4 hours. Quench with saturated aqueous NaHCO3.
Quantitative Data & Optimization Summary
| Reaction Type | Required Electrophile | Reagents & Catalyst | Temp (°C) | Typical Yield | Key Advantage |
| SNAr | 2-Bromopyridine | K2CO3, DMF | 110 - 120 | 75 - 85% | Scalable, no expensive transition metals required. |
| Buchwald-Hartwig | 2-Bromopyridine | Pd(OAc)2, BINAP, NaOtBu, Toluene | 80 - 90 | 85 - 95% | Milder conditions, tolerates sensitive functional groups. |
| Reductive Amination | 2-Bromopyridine-carboxaldehyde | NaBH(OAc)3, DCE | 20 - 25 | 80 - 90% | Rapid, room-temperature C-N alkylation. |
Pathway Visualization
Divergent C-N bond formation pathways for 2-bromopyridine derivatives and homopiperazine.
References
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: WO2012049277A1 - Cxcr4 receptor antagonists Source: Google Patents URL
-
Title: Chapter 1: nAChRs Ligands Source: ANU Open Research Repository URL: [Link]
-
Title: Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Source: PubMed Central (NIH) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2012049277A1 - Cxcr4 receptor antagonists - Google Patents [patents.google.com]
- 3. Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long Acting Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Application Note: Preparation of 1-(2-pyridyl)homopiperazine Dihydrochloride Salt
[1]
Abstract & Scope
This technical guide details the synthesis, purification, and salt formation of 1-(2-pyridyl)homopiperazine dihydrochloride (also known as 1-(pyridin-2-yl)-1,4-diazepane).[1] This scaffold is a critical intermediate in the development of GPCR ligands, kinase inhibitors, and neuroactive agents. The protocol utilizes a Nucleophilic Aromatic Substitution (
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[2]
Strategic Analysis & Reaction Mechanics
The Synthetic Challenge: Selectivity
The core challenge in synthesizing mono-N-arylated diamines (like homopiperazine) is preventing bis-arylation , where the electrophile reacts with both nitrogen atoms.[1]
-
Reactant: Homopiperazine (1,4-diazepane) possesses two equivalent secondary amine sites.[1]
-
Electrophile: 2-Chloropyridine (or 2-Bromopyridine).[1]
-
Mechanism: The reaction proceeds via an
mechanism.[3] The amine nitrogen attacks the electron-deficient C-2 position of the pyridine ring, forming a Meisenheimer complex, followed by the elimination of the halide.
Expert Strategy: The "Excess Amine" Approach
To ensure high selectivity for the mono-substituted product without using expensive protecting groups (e.g., N-Boc-homopiperazine), this protocol employs a stoichiometric excess (3–5 equivalents) of homopiperazine.[1]
-
Statistical Probability: High concentration of unreacted diamine ensures the electrophile is more likely to encounter a free diamine than a mono-arylated product.
-
Basicity: The excess homopiperazine acts as an internal base to scavenge the HCl generated during the substitution, driving the reaction forward.
Reaction Scheme Visualization
Figure 1: Synthetic pathway from reactants to the final dihydrochloride salt.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1][4][5][6][7] | Role |
| 2-Chloropyridine | 109-09-1 | 1.0 | Electrophile |
| Homopiperazine | 505-66-8 | 4.0 | Nucleophile & Base |
| n-Butanol | 71-36-3 | Solvent | High BP Solvent (Optional) |
| HCl (4M in Dioxane) | - | 2.5 | Salt Formation |
| Dichloromethane (DCM) | 75-09-2 | - | Extraction Solvent |
Equipment
Protocol 1: Synthesis of the Free Base
Objective: Synthesize 1-(2-pyridyl)homopiperazine and remove excess starting material.
Step-by-Step Methodology
-
Reaction Setup:
-
Thermal Activation:
-
Workup (Removal of Excess Amine):
-
Cool the mixture to room temperature.
-
Evaporation: If solvent was used, remove it under reduced pressure.
-
Partition: Dissolve the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).
-
pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) using 1M NaOH if necessary (though homopiperazine is naturally basic).
-
-
Extraction Strategy (Critical Step):
-
Homopiperazine is highly water-soluble.[1] The mono-pyridyl product is lipophilic enough to extract into DCM.[1]
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash: Combine organic layers and wash with Brine (2 x 20 mL) to remove residual homopiperazine.
-
Expert Tip: If purity is critical, a "back-extraction" can be performed: Extract the DCM layer with dilute HCl (pH 4), discard the DCM (removes non-basic impurities), then basify the aqueous layer (pH 12) and re-extract with DCM.
-
-
Isolation:
-
Dry the organic layer over anhydrous
.[2] -
Filter and concentrate in vacuo to yield the crude oil (pale yellow to orange).
-
Protocol 2: Salt Formation (Dihydrochloride)
Objective: Convert the oily free base into a stable, crystalline dihydrochloride salt.
Step-by-Step Methodology
-
Dissolution:
-
Dissolve the crude free base (approx. 1.5 g) in a minimal amount of Ethanol (EtOH) or Ethyl Acetate (approx. 5–10 mL).
-
-
Acidification:
-
Cool the solution to 0°C in an ice bath.
-
Dropwise, add 4M HCl in Dioxane (or 2M HCl in Diethyl Ether).
-
Stoichiometry: Add at least 2.2 equivalents relative to the free base.
-
Observation: A white to off-white precipitate should form immediately.[1]
-
-
Crystallization & Isolation:
-
Stir at 0°C for 30 minutes.
-
Add Diethyl Ether (20 mL) to complete the precipitation.
-
Filter the solid under vacuum or nitrogen pressure.
-
Wash: Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove traces of unreacted pyridine or impurities.
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C for 4 hours.
-
Hygroscopicity Warning: The dihydrochloride salt is hygroscopic. Store under argon in a desiccator.
-
Analytical Validation & Expected Data
Data Summary Table
| Parameter | Expected Value | Notes |
| Appearance | White/Off-white solid | Free base is yellow oil |
| Yield | 60–75% | Based on 2-chloropyridine |
| Melting Point | 210–215°C (dec) | Varies with hydration |
| MS (ESI+) | m/z 178.1 [M+H]+ | Free base mass |
Structural Confirmation (NMR)
-
1H NMR (D2O/DMSO-d6):
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of the dihydrochloride salt.
Expert Insights & Troubleshooting
Optimization for Scale-Up
-
Solvent Choice: While neat reactions are fast, using n-Butanol at reflux (117°C) allows for better thermal control on scales >10g.[1]
-
Purification: If the extraction does not yield sufficient purity (>95%), purify the free base via Flash Chromatography on silica gel using DCM:MeOH:NH3 (90:9:1) before salt formation.[1]
Common Pitfalls
-
Bis-Arylation: If MS shows a peak at m/z ~255, bis-substitution has occurred.[1] Solution: Increase homopiperazine equivalents to 5–6x or lower the reaction temperature to 100°C.
-
Oiling Out: If the salt forms an oil instead of a solid, triturate with hot isopropanol or add more diethyl ether and scratch the flask walls.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. (Analogous SnAr protocols for piperazines). Link
-
National Institutes of Health (PMC). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K. (Detailed synthesis of homopiperazine derivatives). Link
-
Santa Cruz Biotechnology. 1-(2-Pyridyl)homopiperazine Product Data. (Physical properties and CAS verification).[1] Link
-
Organic Chemistry Portal. Synthesis of piperazines and diazepanes. (General review of cyclic amine synthesis). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination for Diazepane-Pyridine Coupling
Executive Summary
The structural fusion of diazepane (a 7-membered cyclic diamine) with a pyridine core is a privileged motif in modern drug discovery, particularly in the development of CNS therapeutics such as α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists[1]. While traditional Nucleophilic Aromatic Substitution (SNAr) requires highly electron-deficient heteroarenes, the palladium-catalyzed Buchwald-Hartwig cross-coupling enables the direct C–N amination of unactivated halopyridines[2][3].
This application note provides a comprehensive, self-validating protocol for the cross-coupling of 1-Boc-1,4-diazepane with halopyridines. It details the mechanistic causality behind catalyst, ligand, and base selection, ensuring researchers can bypass common pitfalls such as catalyst poisoning and β-hydride elimination.
Mechanistic Causality & Condition Selection
To achieve high conversion rates in diazepane-pyridine couplings, the reaction conditions must be engineered to overcome three primary energetic and mechanistic barriers:
-
Overcoming Catalyst Poisoning: Pyridines possess a highly coordinating nitrogen lone pair that can bind to the palladium center, forming off-cycle, catalytically dormant complexes[4]. To prevent this, sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos) or robust bidentate ligands (e.g., Xantphos, BINAP) are strictly required to maintain the active
species[5][6]. -
Preventing β-Hydride Elimination: Diazepanes are sterically hindered secondary aliphatic amines. Following oxidative addition and amine coordination, the resulting Pd(II)-amido complex is highly susceptible to β-hydride elimination. Bulky ligands like BrettPhos force the metal center into a geometry that accelerates the reductive elimination step, successfully outcompeting the degradation pathway[7].
-
Base Compatibility: While sodium tert-butoxide (NaOtBu) is a kinetically fast base, it can induce the premature cleavage of the Boc-protecting group on the diazepane or decompose base-sensitive heteroarenes. Cesium carbonate (Cs₂CO₃) is the preferred alternative, providing a milder pKa profile with excellent functional group tolerance in ethereal or aromatic solvents[6][7].
Figure 1: General Pd-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.
Quantitative Data: Reaction Optimization
The following table synthesizes the optimization matrix for coupling 3-bromopyridine with 1-Boc-1,4-diazepane, illustrating the causality behind the final protocol parameters.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 45% | Strong base causes partial Boc-deprotection and substrate degradation. |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 72% | Bidentate ligand stabilizes Pd; milder base improves tolerance[6]. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 65% | SPhos is optimal for primary amines but struggles with cyclic secondary amines[8]. |
| Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 100 | >95% | Bulky biaryl phosphine accelerates reductive elimination; prevents poisoning[7]. |
Experimental Protocol: Synthesis of 1-(Pyridin-3-yl)-1,4-diazepane
This self-validating protocol utilizes a Pd₂(dba)₃/BrettPhos catalytic system to ensure quantitative conversion without competitive dehalogenation.
Materials Required
-
Aryl Halide: 3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine: 1-Boc-1,4-diazepane (1.2 mmol, 1.2 equiv)
-
Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
Ligand: BrettPhos (0.05 mmol, 5.0 mol%)
-
Base: Cesium carbonate [Cs₂CO₃] (1.5 mmol, 1.5 equiv) - Must be finely milled and dried.
-
Solvent: Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (22.9 mg), BrettPhos (26.8 mg), and anhydrous Cs₂CO₃ (488 mg).
-
Degassing: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Nitrogen or Argon. Repeat this purge cycle three times to ensure the complete removal of oxygen, which rapidly degrades Pd(0) complexes.
-
Reagent Addition: Via a gastight syringe, add 3-bromopyridine (96 µL) and 1-Boc-1,4-diazepane (240 mg, dissolved in 1 mL of toluene). Add the remaining anhydrous, degassed toluene (4.0 mL) to the reaction mixture.
-
Catalytic Coupling: Replace the septum with a Teflon screw cap under a positive flow of nitrogen. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. The mixture will transition from a dark purple/red (Pd₂(dba)₃) to a yellow/orange suspension as the active catalytic cycle initiates.
-
Quench and Filtration: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure tert-butyl 4-(pyridin-3-yl)-1,4-diazepane-1-carboxylate.
Figure 2: Step-by-step experimental workflow for the diazepane-pyridine cross-coupling.
Analytical Validation & Troubleshooting
To ensure the integrity of the protocol, utilize the following self-validating checks:
-
Issue: High recovery of unreacted halopyridine.
-
Diagnostic: LC-MS shows strong starting material peaks with no product mass.
-
Causality: Catalyst poisoning by the pyridine nitrogen or oxygen ingress.
-
Resolution: Ensure strict Schlenk techniques. Consider switching from Pd₂(dba)₃ to a pre-formed palladacycle (e.g., BrettPhos Pd G3) to ensure the immediate and quantitative generation of the active
species without requiring an initiation step[7].
-
-
Issue: Formation of bis-arylated diazepane.
-
Diagnostic: Mass spectrometry indicates a mass corresponding to the addition of two pyridine rings.
-
Causality: Incomplete mono-protection of the starting diazepane, leaving two active secondary amine sites.
-
Resolution: Verify the purity of 1-Boc-1,4-diazepane via ¹H-NMR prior to the reaction. Ensure no free 1,4-diazepane is present.
-
-
Issue: Dehalogenation of the pyridine (Formation of Pyridine).
-
Diagnostic: Presence of unsubstituted pyridine in the crude mixture.
-
Causality: Slow amine coordination allows the Pd(II)-aryl complex to undergo protodepalladation.
-
Resolution: Increase the concentration of the amine (use 1.5 equiv) or ensure the base (Cs₂CO₃) is finely milled to increase its reactive surface area, accelerating the deprotonation step.
-
References
-
Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists, nih.gov,[Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides, acsgcipr.org,[Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis, organic-synthesis.com,[Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines, researchgate.net,[Link]
-
Buchwald-Hartwig cross-coupling reaction, youtube.com,[Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis, unimi.it,[Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions, mit.edu, [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. air.unimi.it [air.unimi.it]
Application Note: 1-(Pyridin-2-yl)-1,4-diazepane as a Hemilabile Bidentate Ligand
Abstract
This technical guide details the synthesis, coordination chemistry, and catalytic application of 1-(Pyridin-2-yl)-1,4-diazepane (Py-Diaz). Unlike its rigid 6-membered analog (1-(2-pyridyl)piperazine), the 7-membered diazepane ring confers unique conformational flexibility. This guide focuses on utilizing Py-Diaz as a hemilabile bidentate ligand in Copper(II) catalysis. We provide a validated protocol for its multigram synthesis via nucleophilic aromatic substitution (
Part 1: Ligand Architecture & Properties
Structural Rationale
The Py-Diaz ligand features a "hard" pyridine nitrogen donor and a "soft" secondary amine donor connected by a semi-rigid ethylene bridge, with a flexible propyl bridge completing the diazepane ring.
-
Hemilability: The 7-membered ring allows the ligand to toggle between bidentate chelation and monodentate coordination. This "on/off" binding creates vacant coordination sites for substrate binding during catalytic cycles without complete ligand dissociation.
-
Steric Profile: The diazepane ring adopts a twisted chair conformation, providing a distinct steric bulk compared to flat aromatic ligands (e.g., bipyridine).
Chemical Properties
| Property | Value | Notes |
| IUPAC Name | 1-(Pyridin-2-yl)-1,4-diazepane | |
| CAS Number | 287114-32-3 | |
| Formula | ||
| MW | 177.25 g/mol | |
| pKa (est) | ~8.5 (secondary amine) | Pyridine N is less basic due to conjugation.[1][2][3] |
| Solubility | DCM, MeOH, DMSO | Poor solubility in Hexanes. |
Part 2: Synthesis Protocol ( Route)
Objective: Synthesize 5.0 g of 1-(Pyridin-2-yl)-1,4-diazepane with >98% purity. Mechanism: Nucleophilic Aromatic Substitution. Critical Control Point: Excess homopiperazine is required to prevent the formation of the bis-substituted byproduct (1,4-di(pyridin-2-yl)-1,4-diazepane).
Reagents & Equipment
-
Reactants: 2-Chloropyridine (1.0 eq), Homopiperazine (3.0 eq).
-
Solvent: Pyridine (Catalytic/Solvent) or neat conditions.
-
Base: Inorganic bases are generally unnecessary if excess homopiperazine acts as the acid scavenger, but
(1.5 eq) can be used to improve yield. -
Equipment: 50 mL Round Bottom Flask, Reflux Condenser, Oil Bath.
Step-by-Step Methodology
-
Charge: In a 50 mL RBF, dissolve 2-chloropyridine (3.0 g, 26.4 mmol) and homopiperazine (7.9 g, 79.2 mmol, 3.0 eq) in 15 mL of anhydrous toluene (or perform neat if scaling up >10g).
-
Reflux: Heat the mixture to 110°C (reflux) for 18 hours under
atmosphere.-
QC Check: Monitor by TLC (10% MeOH in DCM). Product
~ 0.3; Bis-product ~ 0.8.
-
-
Work-up (Acid-Base Extraction):
-
Cool to RT and evaporate toluene.
-
Dissolve residue in 1M HCl (50 mL). Wash with Ethyl Acetate (3 x 30 mL) to remove unreacted 2-chloropyridine and neutral impurities.
-
Basify: Adjust the aqueous layer pH to >12 using 4M NaOH.
-
Extract: Extract the free amine into DCM (4 x 40 mL).
-
-
Purification:
-
Dry combined organic layers over
, filter, and concentrate in vacuo. -
Vacuum Distillation (Optional): For ultra-high purity, distill at 140°C / 0.5 mmHg.
-
Yield: Expect ~3.5 - 4.0 g (75-85%) as a pale yellow oil.
-
Synthesis Workflow Diagram
Figure 1: Synthesis workflow for Py-Diaz ligand via SNAr mechanism.
Part 3: Coordination Protocol (Copper(II))
Context: This protocol generates the [Cu(Py-Diaz)Cl_2] pre-catalyst. The coordination geometry is typically distorted square planar or square pyramidal depending on solvent coordination.
Complexation Steps
-
Ligand Solution: Dissolve Py-Diaz (177 mg, 1.0 mmol) in 5 mL of Methanol.
-
Metal Solution: Dissolve
(170 mg, 1.0 mmol) in 5 mL of Methanol. -
Reaction: Add the metal solution dropwise to the ligand solution with vigorous stirring.
-
Observation: Solution turns from pale blue to deep blue/green immediately.
-
-
Isolation:
-
Stir for 1 hour at RT.
-
Concentrate to ~2 mL volume.
-
Add Diethyl Ether (10 mL) to precipitate the complex.
-
Filter and wash with cold ether.
-
Coordination Mode Analysis
The Py-Diaz ligand is unique. While it can chelate, the bite angle is large.
-
Primary Mode (Bidentate): Binds via Pyridine-N and the distal Secondary Amine (N4). This forms a stable chelate.
-
Secondary Mode (Bridging): In concentrated solutions, the ligand may bridge two Cu centers.
Figure 2: Coordination equilibrium dependent on concentration and state.
Part 4: Application Case Study - Catalytic C-N Coupling
Application: Copper-catalyzed amination of aryl halides (Ullmann-type coupling). Why Py-Diaz? Standard diamine ligands (e.g., DMEDA) are effective but can be volatile or form overly stable bis-chelates. Py-Diaz offers a balance of stability (pyridine anchor) and lability (diazepane arm), promoting the oxidative addition step.
Reaction Setup
| Component | Quantity | Role |
| Iodobenzene | 1.0 mmol | Electrophile |
| Imidazole | 1.2 mmol | Nucleophile |
| [Cu(Py-Diaz)Cl2] | 5 mol% | Catalyst |
| 2.0 eq | Base | |
| DMSO | 2.0 mL | Solvent |
Protocol
-
Inert Atmosphere: Flame-dry a reaction tube and backfill with Argon.
-
Loading: Add Iodobenzene, Imidazole, Base, and the Pre-catalyst (prepared in Part 3).
-
Solvent: Add anhydrous DMSO.
-
Heating: Heat to 90°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc, and analyze by GC-MS.
Troubleshooting & QC
-
Low Yield: If the reaction stalls, the secondary amine on the ligand may be undergoing arylation (ligand decomposition).
-
Solution: Use the N-methylated derivative (1-(pyridin-2-yl)-4-methyl-1,4-diazepane) if ligand arylation is observed.
-
-
Color Change: A change from Green (Cu(II)) to Brick Red (Cu(I)) to Black (Cu(0)) indicates catalyst decomposition. The reaction should maintain a homogeneous blue/green or brown color.
Part 5: References
-
Synthesis of Diazepanes: Nalikezhathu, A., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing."[4] Organic Letters, 2023, 25, 1754–1759.[4] Link
-
Copper Coordination: Hubin, T. J., et al. "Copper(II) complexes of pyridyl-appended diazacycloalkanes."[2] Inorganic Chemistry, 2000, 39(19), 4190-4199.[5] Link
-
Commercial Availability & Properties: ChemScene Product Data for CAS 287114-32-3.[1] Link
-
Catalytic Context (Analogous Ligands): Rey, N. A., et al. "Two different modes for copper(II) ion coordination to quinine-type ligands." Journal of Inorganic Biochemistry, 2014.[6] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
1-(Pyridin-2-yl)-1,4-diazepane as an intermediate in antipsychotic drug synthesis
Executive Summary
This guide details the synthesis, purification, and pharmacological application of 1-(pyridin-2-yl)-1,4-diazepane (CAS: 287114-32-3).[1] As a seven-membered ring homolog of the privileged 1-(2-pyridinyl)piperazine scaffold (found in Buspirone and Azapirone derivatives), this intermediate is critical for developing "atypical" antipsychotics with improved receptor selectivity profiles.[1]
Key Application: Bioisosteric replacement of piperazine rings to modulate dopamine (
Pharmacological Rationale & SAR Logic
The "Homopiperazine Switch"
In medicinal chemistry, expanding a piperazine (6-membered) ring to a homopiperazine (7-membered diazepane) ring is a strategic structure-activity relationship (SAR) modification.[1]
-
Conformational Flexibility: The diazepane ring adopts a twisted chair conformation, offering a distinct spatial arrangement of the nitrogen lone pairs compared to the rigid chair of piperazine.
-
Receptor Selectivity: This modification often maintains
antagonism (antipsychotic efficacy) while enhancing partial agonism.[1] This dual profile is associated with reduced catalepsy (EPS) and improved cognitive function.[1] -
Case Study (SYA 013): Research demonstrates that replacing the piperidinol moiety of Haloperidol with 1-(pyridin-2-yl)-1,4-diazepane creates analogs (e.g., SYA 013) that retain antipsychotic potency but exhibit a "clozapine-like" atypical profile without the associated weight gain.[1]
Figure 1: SAR logic demonstrating the pharmacological shift achieved by ring expansion from piperazine to diazepane.[1]
Chemical Profile
| Property | Specification |
| Chemical Name | 1-(Pyridin-2-yl)-1,4-diazepane |
| Molecular Formula | |
| Molecular Weight | 177.25 g/mol |
| Physical State | Pale yellow oil (Free base) / White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, Water (pH dependent) |
| pKa (Calc) | ~9.2 (Secondary amine), ~3.5 (Pyridine N) |
| Storage | 2-8°C, Hygroscopic (Store under Argon) |
Synthesis Protocols
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Scale-up, Green Chemistry, Cost-efficiency.[1] Mechanism: The electron-deficient pyridine ring (activated at C2) undergoes nucleophilic attack by the homopiperazine.
Reagents
-
Homopiperazine (1,4-diazepane) (3.0 - 5.0 equiv )[1]
-
Critical Note: Excess diamine is mandatory to prevent the formation of the bis-substituted byproduct (1,4-di(pyridin-2-yl)-1,4-diazepane).[1]
-
-
Base: Potassium Carbonate (
) or Potassium Fluoride (KF) on Alumina.[1] -
Solvent: Water (Green route) or n-Butanol (High temp).[1]
Step-by-Step Protocol
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve homopiperazine (5.0 equiv) in water (or n-Butanol).
-
Addition: Add 2-Chloropyridine (1.0 equiv) and
(1.5 equiv). -
Reaction: Heat the mixture to reflux (100–110°C) for 12–16 hours.
-
Workup (Critical Step):
-
Purification:
-
Dry organic layer over
, filter, and concentrate.[2] -
Distillation: Remove excess homopiperazine via high-vacuum distillation (bp ~60°C at 0.5 mmHg). The product boils significantly higher.
-
Column Chromatography: If necessary, purify on silica gel (DCM:MeOH:NH4OH, 90:9:1).
-
Method B: Pd-Catalyzed Buchwald-Hartwig Amination
Best for: Unactivated pyridines (e.g., 3-bromopyridine) or when mild conditions are required.[1]
Protocol Summary
-
Catalyst:
(1 mol%) + BINAP (2 mol%).[1] -
Base:
(1.4 equiv).[1] -
Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]
-
Temp: 80°C under Argon atmosphere.
-
Advantage: Higher yields for sterically hindered substrates; avoids the need for massive excess of amine.
Workflow Visualization
Figure 2: Decision tree for synthesis selection based on pyridine substrate activation.
Application: Coupling for Antipsychotic Synthesis
Once the 1-(pyridin-2-yl)-1,4-diazepane intermediate is synthesized, it serves as the nucleophile to attach the "tail" of the antipsychotic drug (usually a butyrophenone or similar chain).[1]
Protocol: Alkylation to form SYA 013 Analog
-
Reagents: 1-(Pyridin-2-yl)-1,4-diazepane (1.0 eq), 4-Chloro-4'-fluorobutyrophenone (1.1 eq), KI (catalytic),
(3 eq).[1] -
Solvent: Methyl Ethyl Ketone (MEK) or DMF.[1]
-
Conditions: Reflux for 24 hours.
-
Mechanism:
attack of the secondary diazepane nitrogen on the alkyl chloride. KI acts as a Finkelstein catalyst to accelerate the reaction.
Troubleshooting & Expert Tips
-
Low Yield in Extraction: The secondary amine is highly polar. If chloroform extraction fails, convert the product to its HCl salt, evaporate the aqueous layer to dryness, and extract the salt with hot ethanol.
-
Bis-substitution: If you observe a byproduct with MW ~254, you used insufficient homopiperazine.[1] Increase the ratio to 5:1.
-
Color Change: The free base darkens upon air exposure (oxidation). Store under nitrogen or convert to the stable dihydrochloride salt immediately.
References
-
Comparison of Homopiperazine vs.
-
Source: Ablordeppey, S. Y., et al. "Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol."[4] Bioorganic & Medicinal Chemistry, 2008.
- Relevance: Establishes the pharmacological superiority of the diazepane ring for reducing EPS.
-
-
Nucleophilic Aromatic Substitution Protocols
-
Source: BenchChem Application Notes.[2] "Protocol for Nucleophilic Substitution on the Pyridine Ring."
- Relevance: Provides standard conditions for reactions on 2-chloropyridines.
-
-
Green Synthesis of 1,4-Diazacycles
-
General 1,4-Diazepane Review
- Source: ResearchGate Review. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."
- Relevance: Comprehensive overview of the biological activity of the scaffold.
Sources
- 1. 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane | C17H22N4 | CID 12971361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 4. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Best Practices for Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis
Abstract
Dihydrochloride (2HCl) salts are frequently employed in drug development to stabilize diamine intermediates or enhance the aqueous solubility of Active Pharmaceutical Ingredients (APIs). However, their pronounced hygroscopicity presents a dual challenge: stoichiometric drift due to rapid atmospheric water uptake and solubility mismatch in organic reaction media. This guide provides a validated framework for handling these salts, moving beyond standard techniques to include quantitative NMR (qNMR) assaying, lyophilization protocols, and "in situ" neutralization strategies.
The Hygroscopic Hazard: Mechanistic Insight
Unlike monohydrochlorides, dihydrochloride salts often possess higher lattice energies but significantly lower deliquescence relative humidities (DRH). When the ambient relative humidity (RH) exceeds the DRH, the salt crystal lattice collapses, dissolving into absorbed water.
-
The Stoichiometric Trap: A nominal 100 mg of a 2HCl salt exposed to 50% RH can absorb 10–15% w/w water within minutes. If a reaction requires 1.0 equivalent of reagent based on the dry weight, the actual molar amount added is only 0.85–0.90 equivalents. This leads to incomplete conversion, difficult purifications, and "ghost" impurities.
-
Acidity Amplification: The adsorbed water creates a highly concentrated hydrochloric acid film on the crystal surface (pH < 0), which can degrade acid-sensitive functional groups (e.g., Boc-protecting groups, acetals) even before the reaction begins.
Protocol 1: The "Dry Chain" of Custody
Standard weighing by difference is often insufficient for 2HCl salts stored outside a glovebox. The following decision matrix dictates the handling workflow based on the required precision.
Workflow Visualization: Handling Decision Tree
Figure 1: Decision matrix for handling hygroscopic salts. Note that benchtop handling for critical stoichiometry requires post-weighing assay correction.
The qNMR Assay Protocol (Gold Standard)
When a glovebox is unavailable, do not trust the balance. Trust the nuclei.
-
Standard Selection: Choose a non-hygroscopic internal standard (IS) with distinct shifts (e.g., Maleic acid, Dimethyl sulfone, or 1,3,5-Trimethoxybenzene).
-
Preparation: Weigh ~10 mg of the wet 2HCl salt and ~10 mg of IS into the same vial. Dissolve in D₂O or DMSO-d6.
-
Calculation:
Where = purity, = integral area, = number of protons, = molar mass, = mass.[1][2] -
Adjustment: Use the calculated
to adjust the reaction charge.
Protocol 2: Solubilization & Reaction Setup
2HCl salts are notoriously insoluble in standard organic solvents (DCM, THF, Toluene), creating heterogeneous "slurries" that react slowly.
The "Solubility Switch" Strategy
Instead of struggling with solubility, modify the salt in situ.
| Solvent System | Additive (The "Switch") | Mechanism | Best For |
| DCM or Chloroform | 2.2 eq. DIPEA or TEA | In-situ Free-basing: The organic base scavenges HCl, liberating the lipophilic amine. | Amide couplings, Acylations |
| THF or Dioxane | 4.0 eq. LiCl | Chaotropic Disruption: Li+ coordinates with Cl-, breaking the tight lattice. | Metal-catalyzed cross-couplings |
| Methanol/Ethanol | None | Protich Solvation: High solubility but nucleophilic solvent. | Reductive aminations, Hydrogenations |
| Toluene/Water (Biphasic) | Na₂CO₃ + PTC (e.g., TBAB) | Phase Transfer: Free base generated at interface and pulled into organic layer. | Alkylations, SnAr reactions |
Critical Note on Order of Addition: Always disperse the 2HCl salt in the solvent before adding the base. Adding base to a dry flask of salt can cause gummy clumps ("toffee") that are impossible to stir.
Protocol 3: Isolation via Lyophilization
Removing water from 2HCl salts via rotary evaporation is often futile; they form oils or foams that retain solvent. Lyophilization (freeze-drying) is the preferred isolation method, but HCl poses a corrosion risk to the pump.
Step-by-Step Lyophilization:
-
Dissolution: Dissolve the salt in minimal water. If the solution is cloudy, filter through a 0.22 µm PES membrane.
-
Freezing (Annealing): Flash freezing in liquid nitrogen is not recommended for 2HCl salts as it creates small ice crystals that trap HCl. Instead, freeze slowly at -20°C to form large crystals (annealing) which creates open channels for sublimation.
-
Primary Drying: Set condenser to < -50°C and vacuum to < 100 mTorr.
-
Caution: Ensure an acid trap (KOH or liquid N₂ trap) is placed between the lyophilizer and the pump to prevent HCl vapor from corroding the pump oil/vanes.
-
-
Secondary Drying: Once the ice is gone, gently heat the shelf to 25°C under full vacuum to desorb bound water.
Protocol 4: The "Free-Basing" Workflow
Sometimes the salt is too difficult to work with, and isolating the free base is necessary.
Workflow Visualization: Salt Breaking
Figure 2: Standard biphasic free-basing protocol. Temperature control is vital to prevent decomposition of the free amine.
Protocol Nuance: For highly water-soluble amines (where extraction fails), use Solid Phase Extraction (SPE) or ion-exchange resin (e.g., Dowex 1x8 in OH- form). Load the aqueous salt, wash with water, and elute the free amine with MeOH/NH₃.
References
-
Hygroscopicity & Weighing Errors
-
Quantitative NMR (qNMR)
-
Journal of Medicinal Chemistry, "Purity by absolute qNMR".[1]
-
-
Lyophilization Guidelines
- FDA Inspection Guides, "Lyophiliz
-
Solubility & Common Ion Effect
-
Pharmaceutical Research, "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts".[5]
-
-
General Handling of Amine Salts
- Organic Syntheses, "Aniline hydrochloride...
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Pyridin-2-yl)-1,4-diazepane
Ticket ID: YIELD-OPT-592
Subject: Yield Optimization & Troubleshooting for 1-(Pyridin-2-yl)-1,4-diazepane Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Yield Killer" Diagnosis
The synthesis of 1-(Pyridin-2-yl)-1,4-diazepane presents a classic chemoselectivity challenge.[1][2] The core issue is the statistical amplification of side reactions . Homopiperazine (1,4-diazepane) contains two secondary amines. Once the first pyridine ring is attached, the remaining secondary amine is often more nucleophilic than the starting material due to the electronic effects or solubility changes, leading to the formation of the bis-pyridyl byproduct .
If your yield is stuck below 50%, you are likely trapped in one of two failure modes:
-
The "Bis" Trap: You are generating significant amounts of 1,4-di(pyridin-2-yl)-1,4-diazepane.[1][2]
-
The Conversion Stall: The 2-halopyridine (especially 2-chloro) is too unreactive at standard reflux temperatures.[1][2]
This guide provides three validated protocols to bypass these issues, ranked by chemical efficiency.
Reaction Kinetics & Failure Analysis
To solve the yield problem, we must visualize the competition between the desired product (
Visualizing the Competitive Pathway
Figure 1: The Kinetic Trap. In standard SNAr, the mono-product often reacts further to form the bis-impurity.[1]
Validated Protocols
Method A: The "Gold Standard" (Boc-Protection Route)
Best for: High purity requirements, drug discovery scales (mg to kg). Mechanism:[1] Eliminates the second nucleophilic site, rendering bis-arylation mathematically impossible.[1][2]
Reagents:
-
Substrate: 2-Chloropyridine (1.0 equiv) or 2-Bromopyridine (1.0 equiv).[1]
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).[1]
-
Solvent: DMSO or NMP (High boiling point polar aprotic is critical).[1]
Protocol:
-
Coupling: Dissolve 2-chloropyridine and N-Boc-homopiperazine in DMSO (0.5 M concentration). Add K₂CO₃.
-
Heat: Stir at 100–120 °C for 12–16 hours. (Monitor by LCMS; 2-Br reacts faster than 2-Cl).
-
Workup: Dilute with water, extract with EtOAc. The Boc-protected intermediate is lipophilic and extracts easily.[1][2]
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at RT for 2 hours.[1][2]
-
Isolation: Basify to pH >12 with NaOH, extract into DCM.
Yield Expectation: >85% (over 2 steps).
Method B: The "Economical" Route (SNAr with Excess Amine)
Best for: Large scale, cost-sensitive projects where Boc-material is too expensive. Mechanism:[1] Uses statistics to favor mono-substitution.
Critical Adjustment: You MUST use a large excess of homopiperazine.[1][2]
Protocol:
-
Mix 2-chloropyridine (1 equiv) with homopiperazine (5 equiv).
-
Solvent-Free (Neat): If possible, run neat at 120 °C. The excess amine acts as both solvent and base.[1][2]
-
Workup (The Trick):
Yield Expectation: 60–70% (after recovery of excess amine).[1]
Method C: Buchwald-Hartwig Coupling
Best for: Unactivated pyridines (e.g., with electron-donating groups).[1]
Table 1: Recommended Catalytic Systems
| Component | Recommendation | Why? |
| Pre-catalyst | Pd(OAc)₂ or Pd₂dba₃ | Robust Pd(0)/Pd(II) sources.[1] |
| Ligand | BINAP or Xantphos | Bidentate ligands prevent catalyst poisoning by the pyridine nitrogen.[1][2] |
| Base | NaOtBu | Strong base required to deprotonate the secondary amine.[1][2] |
| Solvent | Toluene or Dioxane | Non-polar solvents often reduce background side reactions.[1][2] |
| Temp | 80–100 °C | Standard activation energy.[1][2] |
Troubleshooting Guide (FAQ)
Q1: "I am seeing a large M+ mass (Bis-product) in LCMS."
-
Diagnosis: You are running the reaction at 1:1 stoichiometry.
-
Fix: Switch to Method A (Boc-protection). If you cannot, increase homopiperazine to 5 equivalents (Method B).
Q2: "The reaction is stuck at 20% conversion with 2-chloropyridine."
-
Diagnosis: 2-Chloropyridine is electronically deactivated and a poor electrophile for SNAr.[1][2]
-
Fix 1: Switch to 2-Bromopyridine (approx.[1][2] 100x faster reaction rate).
-
Fix 2: Add a Lewis Acid catalyst like ZnCl₂ (0.1 equiv) or switch solvent to NMP and raise temp to 140 °C.
Q3: "I cannot separate the product from the excess homopiperazine."
-
Diagnosis: Both are polar, basic amines.[1][2] Silica columns will streak.[1][2]
-
Fix: Use Alumina (Basic) chromatography or the Acid-Base Swing Extraction :
Decision Tree for Optimization
Use this logic flow to determine your next experiment.
Figure 2: Decision Matrix for troubleshooting low yields.
References & Authority
-
Boc-Protection Strategy & Diazepane Synthesis:
-
Buchwald-Hartwig Amination of Pyridines:
-
SNAr Reactivity of 2-Halopyridines:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-halopyridines and diazepanes before handling, as they may be toxic or irritants.
Sources
Technical Support Center: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out) in Diazepane Salt Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures where active pharmaceutical ingredients (APIs) separate as a stubborn, gummy oil rather than a pristine crystalline solid. This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," is notoriously common during the salt formation of flexible heterocyclic compounds like diazepanes.
This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind LLPS and provide self-validating protocols to ensure your diazepane salt formation yields high-purity crystals every time.
Part 1: Mechanistic FAQs - Understanding the Causality of Oiling Out
Q1: Why does my diazepane free base consistently oil out when I add the acid and antisolvent? A1: The root cause lies in the molecular geometry and the kinetics of supersaturation. Diazepane derivatives feature a flexible seven-membered heterocyclic ring. This conformational flexibility kinetically hinders the rapid integration of solute molecules into a highly ordered, rigid crystal lattice[1]. When you add an antisolvent too quickly, the system experiences a rapid spike in supersaturation. According to Gibbsian surface thermodynamics, the activation energy barrier for forming a disordered liquid droplet (LLPS) is significantly lower than that for forming a crystal[2]. Consequently, the system minimizes its free energy by undergoing spinodal decomposition, separating into a solute-rich oil phase and a solute-lean solvent phase[3].
Q2: How can I thermodynamically manipulate the system to bypass the miscibility gap? A2: Oiling out occurs when your process trajectory crosses into a liquid-liquid miscibility gap on the ternary phase diagram before it can reach the solubility curve[4]. To bypass this, you must optimize your solvent/antisolvent system to shift the phase boundaries. For example, if a highly non-polar antisolvent like heptane consistently induces oiling out, switching to an antisolvent with a different polarity profile (e.g., isopropyl acetate or 2-propanol) can eliminate the miscibility gap and thermodynamically favor the solid state[4].
Q3: What is the exact timing and methodology for seeding to prevent LLPS? A3: Seeding is the most reliable kinetic intervention to bypass the stochastic nature of primary nucleation, but precision is critical[5]. If you add seeds too early (in an undersaturated solution), they will dissolve. If you add them too late (beyond the Metastable Zone Width, MSZW), LLPS has already initiated, and your seeds will simply become coated in oil[6]. You must generate the solubility curve and cool the solution to precisely halfway into the MSZW before adding 1-5 wt% of pure seed crystals[7].
Q4: Does the choice of acidic counterion influence the propensity for oiling out? A4: Absolutely. The thermodynamic driving force for crystallization is directly proportional to the lattice energy of the resulting salt. Salts with low melting points (e.g., acetates or certain hydrochlorides) are notoriously prone to oiling out because the energy difference between the liquid and solid states is minimal. For diazepane derivatives, switching to a bulky, highly crystalline counterion like benzenesulfonic acid (besylate) dramatically increases the melting point (often >190 °C)[8]. This high lattice energy strongly favors the solid crystalline phase over the liquid oil phase.
Part 2: Quantitative Data & Process Parameters
To successfully scale up a diazepane salt formation, you must strictly adhere to validated kinetic parameters. The table below summarizes the critical variables that dictate whether your system will oil out or crystallize.
| Parameter | LLPS (Oiling Out) Risk | Crystallization (Ideal) | Causality / Mechanism |
| Cooling Rate | > 1.0 °C/min | 0.1 - 0.2 °C/min | Fast cooling generates high supersaturation, favoring the lower energy barrier of droplet formation[2]. |
| Antisolvent Dosing | Rapid / Bolus addition | < 0.05 BV/min | Localized high supersaturation forces immediate spinodal decomposition[3]. |
| Seed Loading | 0 wt% (Unseeded) | 1 - 5 wt% | Seeding bypasses the stochastic nature of primary nucleation, providing immediate growth surfaces[5]. |
| Seed Timing | Outside MSZW | 50% into MSZW | Adding seeds in the metastable zone ensures growth without dissolution or prior LLPS[7]. |
| Salt Melting Point | < 120 °C (e.g., Acetate) | > 190 °C (e.g., Besylate) | High lattice energy thermodynamically favors the solid state over the liquid phase[8]. |
Part 3: Self-Validating Experimental Protocol
A robust protocol must be self-validating—meaning the system provides real-time physical feedback to confirm you are on the correct thermodynamic path.
Standard Operating Protocol: Antisolvent Crystallization with MSZW-Targeted Seeding
-
Dissolution: Dissolve the diazepane free base and the selected acid (e.g., benzenesulfonic acid) in a validated "good solvent" (e.g., ethanol) at an elevated temperature (e.g., 60 °C) until a clear, homogeneous solution is achieved.
-
MSZW Entry: Cool the reactor at a strictly controlled rate of 0.1 to 0.2 °C/min until the temperature reaches the exact midpoint of your previously determined Metastable Zone[7].
-
Seeding & Self-Validation: Introduce 1-5 wt% of milled diazepane salt seed crystals.
-
Self-Validation Checkpoint: Allow the suspension to age isothermally for 30-60 minutes[5]. If the seeds dissolve, the system was undersaturated (abort and recalculate). If the system turns into a milky emulsion, LLPS has occurred (cooling was too fast). A validated system will remain a visually distinct suspension of solid particles with no oily sheen on the reactor walls.
-
-
Antisolvent Dosing: Begin dosing the antisolvent (e.g., isopropyl acetate) at a highly controlled rate of 0.05 bed volumes/min using a programmable pump[8]. Ensure the agitator is set to provide high-shear mixing to prevent localized supersaturation[7].
-
Final Isolation: Once the full volume of antisolvent is added, cool the suspension to the final isolation temperature (e.g., 5 °C) at 0.1 °C/min. Filter, wash with cold antisolvent, and dry under vacuum.
Part 4: Process Visualizations
Thermodynamic vs. Kinetic pathways illustrating the divergence between LLPS (oiling out) and crystallization.
Step-by-step workflow for the optimized antisolvent crystallization protocol with MSZW seeding.
References
-
Oiling Out in Crystallization - Mettler Toledo , mt.com, 6
-
Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation , benchchem.com, 5
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis , acs.org, 2
-
Liquid-Liquid Phase Separation in Crystallization , mt.com, 3
-
Experimental investigation and prediction of oiling out during crystallization process , researchgate.net, 4
-
Oiling Out in Crystallization (Detect and Prevent) , mt.com, 7
-
Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives , nih.gov, 1
-
CN103288834B - Short-acting benzodiazepine salts and their polymorphic forms , google.com, 8
Sources
- 1. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. CN103288834B - Short-acting benzodiazepine salts and their polymorphic forms - Google Patents [patents.google.com]
Removing unreacted homopiperazine from reaction mixtures
This guide is structured as an advanced technical support resource for the removal of homopiperazine (1,4-diazepane). It prioritizes practical, high-impact solutions over generic advice, assuming the user is familiar with basic organic synthesis but struggling with this specific, stubborn impurity.
Ticket Subject: Strategies for removing unreacted homopiperazine (1,4-diazepane) from reaction mixtures. Status: Active Support Tier: Level 3 (Senior Scientist)[1]
The Problem Context
Homopiperazine is a cyclic diamine often used in excess (3–5 equivalents) to prevent polymerization or bis-alkylation during nucleophilic substitutions.[2] While effective for synthesis, its physicochemical profile makes isolation difficult:[1][2]
-
High Boiling Point: 169 °C (makes rotary evaporation ineffective).[2]
-
High Polarity: LogP ≈ -1.5 (highly water-soluble).[1]
-
Dual Basicity: Contains two secondary amine sites, leading to "streaking" on normal phase silica.[1][2]
This guide provides three validated workflows for removal, ranked by selectivity and throughput.
Decision Matrix: Select Your Protocol
Before proceeding, match your product's profile to the correct removal strategy.[2]
| If your product is... | And the scale is... | Use Protocol... | Why? |
| Non-Basic (e.g., Amide, Urea) | < 5 grams | A (Acid Wash) | Simplest.[1] Exploits basicity of homopiperazine.[2] |
| Basic (Secondary/Tertiary Amine) | < 1 gram | B (Scavenging) | Chemoselective.[1][2] Avoids difficult extractions. |
| Basic (Secondary/Tertiary Amine) | > 10 grams | C (Distillation/Kugelrohr) | Cost-effective.[1] Scavenging resins are too expensive at scale.[2] |
| Highly Polar / Water Soluble | Any | D (Reverse Phase) | Extraction will fail.[1][2] C18 is required.[1][2] |
Protocol A: The "pH Switch" (For Non-Basic Products)
Best for: Amide coupling reactions where homopiperazine was the nucleophile and the product is neutral.[2]
The Logic
Homopiperazine is a strong base (pKa ~11).[2] By lowering the pH, we protonate both nitrogen atoms, creating a highly polar dication that is locked in the aqueous phase.[2] If your product is non-basic, it will remain in the organic phase.[2]
Step-by-Step
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM .[2] Avoid ether (poor solubility for polar intermediates).[2][3]
-
Acid Wash: Wash the organic layer 3 times with 0.5 M HCl or 5% Citric Acid .[2]
-
Validation: The homopiperazine stays in the aqueous layer as the hydrochloride or citrate salt.[2]
-
Drying: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][4]
Protocol B: Solid-Phase Scavenging (The "Gold Standard")
Best for: Library synthesis, high-value intermediates, or when the product is also a base (making acid washing impossible).[1][2]
The Logic
Since homopiperazine is a secondary amine, it acts as a nucleophile.[2] By adding a resin functionalized with a strong electrophile (e.g., Isocyanate), the homopiperazine covalently binds to the bead.[2] The bead is then filtered off, leaving the product behind.[2][5][6]
Recommended Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.[1]
Experimental Workflow
-
Calculate Loading: Determine excess homopiperazine (moles).[1][2] Use 3 equivalents of scavenger resin relative to the excess amine.[2]
-
Solvent Selection: Dissolve crude mixture in DCM or THF (Resins swell best in these).[1][2]
-
Incubation: Add resin and shake gently at room temperature for 4–16 hours.
-
Tip: Do not use magnetic stirring (grinds the beads).[2] Use an orbital shaker.
-
-
Filtration: Filter through a fritted syringe or Buchner funnel. Rinse beads with DCM.[1][2]
-
Concentration: Evaporate solvent. Product should be free of homopiperazine.[2]
Mechanism Visualization
Caption: Chemoselective removal of homopiperazine using electrophilic scavenger resins.
Protocol C: High-Vacuum Distillation (Kugelrohr)
Best for: Large scale (>10g) where resins are cost-prohibitive, and the product has a significantly higher boiling point (>250 °C) or is a solid.[1]
The Logic
Homopiperazine boils at 169 °C at atmospheric pressure.[2] Under high vacuum (0.1–0.5 mmHg), this drops significantly, allowing it to sublime or distill off while the heavier product remains.[2]
Step-by-Step
-
Setup: Place crude oil in a Kugelrohr bulb or vacuum sublimation apparatus.[1][2]
-
Vacuum: Apply high vacuum (< 1 mmHg).
-
Heating: Gradually heat the oven to 60–80 °C .
-
Monitoring: Watch for the formation of a white crystalline solid/oil in the cooled receiving bulb.
-
Completion: Once the volume in the source bulb stabilizes, stop heating.
Troubleshooting & FAQs
Q: I used Protocol A (Acid Wash), but my product yield is 0%. Where is it? A: Your product likely contains a basic nitrogen you forgot about (e.g., a pyridine or aniline).[1][2] It protonated and went into the water layer with the homopiperazine.[2]
-
Fix: Basify the aqueous layer to pH 14 with NaOH and extract with DCM.[2] You will recover a mixture.[2][4] Switch to Protocol B .
Q: I see "streaking" on my TLC plate even after purification. A: Homopiperazine is notorious for dragging on silica due to its high polarity.[1][2]
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC eluent (e.g., 90:9:1 DCM:MeOH:NH₄OH).[1][2] This deprotonates the silica silanols, sharpening the amine spots.[2]
Q: Can I use normal phase flash chromatography? A: Only if you use an amine-modified silica (NH-Silica) or a highly polar mobile phase with a base modifier (DCM/MeOH/NH₄OH).[1] Standard silica often irreversibly binds diamines like homopiperazine, or they elute slowly, contaminating all subsequent fractions.[1][2]
Q: My product is water-soluble. How do I remove the homopiperazine? A: You cannot use extraction.[2] Use Reverse Phase (C18) Chromatography .[2]
-
Homopiperazine is very polar and will elute near the solvent front (dead volume) in water/acetonitrile gradients.[2]
-
Your product (likely more lipophilic) will retain longer.[2]
References
-
University of Regina. (n.d.).[2] pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link]
Sources
Technical Support Center: Handling & Drying 1-(2-Pyridyl)homopiperazine Salts
Welcome to the Technical Support Center. 1-(2-Pyridyl)homopiperazine is a critical diamine building block widely used in the synthesis of kinase inhibitors and GPCR ligands. However, when converted into salt forms (e.g., hydrochloride, trifluoroacetate, or mesylate), the compound exhibits severe hygroscopicity.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will explore the thermodynamic causality behind moisture absorption in these specific salts and provide self-validating, field-proven protocols to ensure you recover dry, free-flowing, and stoichiometrically accurate powders.
Section 1: Core Concepts & Causality (FAQ)
Q: Why are 1-(2-pyridyl)homopiperazine salts so prone to deliquescence? A: The hygroscopicity of this compound is driven by its molecular architecture. The molecule contains three basic nitrogen atoms (one pyridyl, two in the homopiperazine ring). When protonated to form a salt, the resulting high charge density and the polarity of the counterions (especially mineral acids like HCl) create a highly favorable thermodynamic environment for hydrogen bonding with atmospheric water. This strong coordination lowers the microenvironmental pH and often leads to the formation of amorphous hydrates or complete deliquescence (dissolving in its own absorbed moisture) [1].
Q: How does residual moisture in these salts affect my downstream coupling reactions? A: Water is a potent nucleophile. If your 1-(2-pyridyl)homopiperazine salt retains moisture, the water will competitively react with coupling reagents (such as HATU, EDC, or PyBOP) during amide bond formation, rapidly quenching the activated ester intermediates. Furthermore, the variable water weight in a hygroscopic salt causes significant stoichiometric errors during weighing, leading to incorrect equivalents and ultimately poor reaction yields.
Section 2: Troubleshooting Guide
Issue: My salt crashed out of solution as a sticky gum or oil instead of a solid precipitate.
-
Diagnosis: You have formed a supercooled liquid or an amorphous hydrate. The extensive hydrogen bonding network of the trapped water molecules prevents the salt from organizing into a rigid crystalline lattice [2].
-
Solution: Do not attempt to scrape or vacuum-dry the gum directly; it will simply trap the solvent. Instead, perform an Azeotropic Distillation (See Protocol A). By adding a non-polar solvent that forms a minimum-boiling azeotrope with water, you can strip the moisture out thermodynamically, forcing the salt to crystallize.
Issue: The compound melts or decomposes when I put it in the vacuum drying oven.
-
Diagnosis: Heating a highly hydrated salt often lowers its melting point, causing it to undergo "melt-dissolution" in its own water of crystallization. Prolonged heating of wet amine salts can also drive hydrolysis or oxidation.
-
Solution: Switch to Lyophilization (Freeze-Drying) (See Protocol B). By freezing the matrix and lowering the pressure below the triple point of water, moisture is removed via sublimation (solid to gas), entirely bypassing the destructive liquid phase [3].
Section 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system—meaning the physical behavior of the system will explicitly tell you when the step is complete.
Protocol A: Azeotropic Distillation (For Gums and Oils)
Causality: Toluene forms a binary minimum-boiling azeotrope with water (boiling at 85°C). As the azeotrope distills, it carries the tightly bound water away from the amine salt.
-
Dissolution: Dissolve the sticky 1-(2-pyridyl)homopiperazine salt gum in a minimal amount of a lower alcohol (e.g., methanol or ethanol) until a clear solution is obtained.
-
Solvent Addition: Add 5 to 10 volumes of anhydrous toluene to the flask.
-
Distillation: Attach a short-path distillation head or a rotary evaporator. Heat the bath to 90°C–95°C under ambient pressure or mild vacuum.
-
Self-Validation Check: Monitor the vapor temperature. It will hold steady near the azeotropic boiling point while water is present. Once the water is exhausted, the vapor temperature will sharply rise toward the boiling point of pure toluene (110.6°C), and the salt will begin to precipitate as a fine, anhydrous powder.
-
Collection: Cool the suspension, filter the solid under a blanket of nitrogen, and proceed to Protocol C for final polishing.
Protocol B: Lyophilization (For Aqueous Solutions)
Causality: Sublimation preserves the expanded physical volume of the ice matrix, leaving behind a highly porous, high-surface-area powder that is exceptionally easy to handle.
-
Preparation: Dissolve the salt in MS-grade water (or a mixture of water and tert-butanol if solubility is an issue). Do not exceed a 10% w/v concentration to ensure a porous cake.
-
Freezing: Flash-freeze the flask in a dry ice/acetone bath (-78°C). Crucial step: Rotate the flask to freeze the solution as a thin shell on the walls, maximizing the surface area for sublimation.
-
Primary Drying: Attach the flask to the lyophilizer manifold. Ensure the condenser is at least -50°C and the vacuum is below 100 mTorr.
-
Self-Validation Check: Monitor the vacuum gauge. During primary drying, the sublimation of water vapor will keep the system pressure slightly elevated. A sudden, sharp drop in pressure (returning to the pump's baseline vacuum) indicates that all ice has sublimated.
-
Secondary Drying: Leave the flask on the manifold at room temperature for an additional 4–6 hours to desorb any remaining surface-bound moisture [3].
Protocol C: Vacuum Desiccation (For Damp Solids)
Causality: A chemical desiccant with a higher affinity for water than the amine salt acts as a thermodynamic sink, pulling moisture across the vapor phase.
-
Setup: Transfer the damp solid to a wide, shallow glass petri dish to maximize surface area.
-
Desiccant: Place the dish in a vacuum desiccator alongside a beaker of fresh Phosphorus Pentoxide (
) or Sodium Hydroxide (NaOH) pellets. -
Evacuation: Pull a high vacuum (< 1 mbar) and seal the desiccator. Leave at room temperature.
-
Self-Validation Check (Constant Mass): Weigh the petri dish every 12 hours. The drying process is complete only when the change in mass (
) between two consecutive readings is less than 0.1%.
Section 4: Quantitative Data Presentation
To assist in selecting the correct method, consult the quantitative performance metrics of each drying technique below.
| Drying Method | Ideal Starting State | Operating Temp | Typical Time | Residual Moisture (w/w) | Yield Recovery |
| Azeotropic Distillation | Sticky Gums / Oils | 85°C – 110°C | 2 – 4 hours | < 0.5% | 85% – 90% |
| Lyophilization | Aqueous Solutions | -78°C to 25°C | 24 – 48 hours | < 0.1% | > 98% |
| Vacuum Desiccation | Damp Solids / Powders | 20°C – 25°C | 12 – 72 hours | 0.5% – 1.0% | > 99% |
Method Selection Workflow
Use the following logical workflow to determine the optimal drying strategy based on the current physical state of your 1-(2-pyridyl)homopiperazine salt.
Decision tree for selecting the optimal drying method for 1-(2-pyridyl)homopiperazine salts.
References
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]
-
Anbarasan, A., Nataraj, J., Shanmukhan, N., & Radhakrishnan, A. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.[Link]
-
Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Hub.[Link]
Technical Support Center: Diazepane Dihydrochloride Solubility Guide
Executive Summary & Core Challenge
The Core Conflict: Diazepane dihydrochloride (Homopiperazine 2HCl) presents a classic "Solubility Mismatch" in organic synthesis. As a dihydrochloride salt, it possesses a high crystal lattice energy and extreme polarity, rendering it virtually insoluble in the lipophilic organic solvents (DCM, THF, Toluene) commonly favored for cross-coupling or nucleophilic substitution reactions.
The Solution: Successful utilization requires either (A) selecting a high-dielectric protic solvent system or (B) breaking the ionic lattice via "free-basing" to restore lipophilicity. This guide provides the decision logic and protocols to navigate these two paths.
Solubility Profile & Solvent Compatibility
The following data summarizes the solubility behavior of Diazepane
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Note |
| Aqueous | Water ( | High (>500 mg/mL) | Favorable ion-dipole interactions overcome lattice energy. |
| Protic Organic | Methanol (MeOH) | Moderate | Capable of H-bonding; often improved with mild heating. |
| Protic Organic | Ethanol (EtOH) | Low/Sparingly | Dielectric constant is often too low to fully dissociate the 2HCl salt. |
| Aprotic Polar | DMSO / DMF | Moderate to High | High dielectric constants dissolve the salt, but removal is difficult. |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Lacks H-bond donors; cannot overcome ionic lattice energy. |
| Ethers | THF / Diethyl Ether | Insoluble | Completely incompatible with the salt form. |
| Hydrocarbons | Hexanes / Toluene | Insoluble | Non-polar nature repels the ionic salt. |
Decision Logic: Workflow Visualization
Before proceeding with a reaction, use this logic tree to determine if you need to alter your solvent system or your starting material.[1]
Figure 1: Solubility Decision Matrix. Blue nodes indicate decision points; Red indicates a mandatory protocol change.
Troubleshooting Guides (FAQ)
Issue 1: "The compound sinks to the bottom of my flask in DCM/THF."
Diagnosis: You are fighting thermodynamics. The lattice energy of the dihydrochloride salt is far stronger than the solvation energy provided by non-polar solvents like DCM. Immediate Fix: Do not heat it; it will not dissolve and you risk thermal decomposition.
-
Option A: Add a solubilizing base in situ (e.g., Triethylamine or DIPEA) if your reaction tolerates it. This generates the free base in solution and precipitates TEA
HCl. -
Option B: Perform the Desalting Protocol (See Section 5) to isolate the oil form (free base) before the reaction.
Issue 2: "My product is turning into a sticky goo on the balance."
Diagnosis: Diazepane dihydrochloride is hygroscopic .[2][3] It rapidly absorbs atmospheric moisture, disrupting the crystal lattice and forming a hydrate or a partial solution (deliquescence). Corrective Action:
-
Dry the salt in a vacuum oven at 40°C over
overnight. -
Weigh quickly in a low-humidity environment (glovebox or nitrogen tent).
-
Store in a desiccator.
Issue 3: "I cannot get the salt to recrystallize after synthesis."
Diagnosis: Excess alcohol or water is keeping the salt in solution, or the solution is supersaturated but lacks nucleation. Corrective Action: Use the Anti-Solvent Method . Dissolve the crude salt in the minimum amount of hot Methanol. Once dissolved, slowly add cold Diethyl Ether or Acetone until turbidity (cloudiness) persists. Cool gradually to 4°C.
Critical Protocols
Protocol A: Desalting (Conversion to Free Base)
Use this when you must use organic solvents (DCM, THF, Toluene).
Principle: Deprotonation of the ammonium salt destroys the ionic lattice, yielding the liquid free amine which is highly soluble in organics.
-
Dissolution: Dissolve 10 mmol of Diazepane
2HCl in 10 mL of distilled water. -
Basification: Slowly add 40% NaOH (aq) or saturated
while stirring until pH > 12.-
Observation: The solution may become cloudy or an oil may separate at the top.
-
-
Extraction: Extract the aqueous mixture 3 times with Dichloromethane (DCM) or Chloroform (
mL).-
Note: Diazepane free base partitions into the organic layer.
-
-
Drying: Combine organic layers and dry over anhydrous
for 15 minutes. -
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotovap).
-
Result: A colorless to pale yellow oil (Diazepane Free Base). Store under Nitrogen (absorbs
from air).
-
Protocol B: Recrystallization of the Dihydrochloride
Use this to purify the salt form.
-
Solvent Prep: Prepare a hot water bath (60°C).
-
Dissolution: Place crude Diazepane
2HCl in a flask. Add Methanol dropwise while swirling in the hot bath. Add just enough MeOH to dissolve the solid. -
Anti-Solvent Addition: Remove from heat. Add Diethyl Ether dropwise.
-
Stop immediately when a faint white cloudiness persists.
-
-
Crystallization: Add 1-2 drops of Methanol to clear the cloudiness. Cap the flask and let it sit at room temperature for 2 hours, then move to a fridge (4°C) overnight.
-
Collection: Filter the white needles/crystals and wash with cold Ether.
Process Visualization: Desalting Workflow
Figure 2: Desalting workflow to convert the insoluble salt into the organic-soluble free base.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride (Analogous Structure). Retrieved from [Link]
- Reichardt, C., & Welton, T. (2011).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for salt solubility in organic media).
Sources
Technical Support Center: Minimizing Side Products in Nucleophilic Aromatic Substitution of Pyridines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyridines. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and minimize the formation of unwanted side products during their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your synthetic work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, offering targeted solutions and the scientific rationale behind them.
Q1: My SNAr reaction is producing a mixture of C2 and C4 regioisomers. How can I improve the selectivity?
A1: This is a classic challenge in pyridine chemistry. Nucleophilic attack is electronically favored at the C2 (ortho) and C4 (para) positions because the anionic intermediate (the Meisenheimer complex) can be effectively stabilized by delocalizing the negative charge onto the electronegative ring nitrogen. Attack at C3 (meta) does not allow for this stabilization.[1][2] The ratio of C2 to C4 products is therefore not a question of possibility, but of controlling the relative rates of attack at these two positions.
Causality & Solutions:
-
Steric Hindrance: This is the most powerful tool for controlling regioselectivity.
-
Bulky Nucleophiles: A sterically demanding nucleophile will preferentially attack the less hindered C4 position.
-
Substrate Hindrance: Conversely, a bulky substituent adjacent to the C2 position (at C3) will shield it, directing even smaller nucleophiles to the C4 position.[2]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the product ratio. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, selectivity for the C2 isomer was 16:1 in dichloromethane (DCM), but this could be inverted to favor the C6 isomer in a different solvent.[2] There is no universal rule, so a solvent screen (e.g., Toluene, THF, DCM, DMF, DMSO) is a highly recommended empirical approach.
-
Electronic Effects: The electronic nature of other substituents on the ring can subtly alter the relative electron deficiency at C2 versus C4, thereby influencing the product ratio.[2]
Diagram: The Origin of C2/C4 Selectivity The diagram below illustrates the resonance stabilization of the Meisenheimer complex after nucleophilic attack at the C4 position. A similar resonance form placing the negative charge on the nitrogen exists for C2 attack, but not for C3 attack, explaining the strong preference.
Q2: I'm attempting a Chichibabin reaction and observing significant amounts of a dimeric byproduct. What is happening?
A2: The Chichibabin reaction, which uses sodium amide (NaNH₂) to aminate pyridines, is a classic SNAr where a hydride ion is the leaving group.[3] Dimerization is a well-documented side reaction in this process.[3] For example, heating 4-tert-butylpyridine with sodium amide in xylene can produce up to 89% of the dimer product (4,4'-di-tert-butyl-2,2'-bipyridine) and only 11% of the desired 2-amino product.[3]
Causality & Solutions:
The formation of the dimer arises from a competing reaction pathway. The key to minimizing it is to favor the desired amination pathway.
-
Apply Pressure: The amination reaction proceeds with the evolution of hydrogen gas. By conducting the reaction under pressure (e.g., 350 psi of nitrogen), you can shift the equilibrium away from pathways that produce gas, thereby favoring the desired product. In the 4-tert-butylpyridine example, applying pressure dramatically shifted the yields to 74% aminated product and only 26% dimer.[3]
-
Reaction Conditions: The reaction is often run in aprotic solvents like toluene or xylene.[3] Ensure anhydrous conditions, as sodium amide reacts violently with water.
Protocol: Minimizing Dimerization in the Chichibabin Reaction
This protocol is illustrative and should be adapted and performed with extreme caution due to the hazardous nature of sodium amide and the generation of hydrogen gas.
-
Setup: To a high-pressure reaction vessel, add the pyridine substrate (1.0 eq.) dissolved in anhydrous xylene.
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), carefully add sodium amide (1.1 - 2.0 eq.). Caution: Sodium amide is highly reactive and should be handled with appropriate personal protective equipment in a fume hood.
-
Pressurization: Seal the vessel and pressurize with an inert gas like nitrogen to the desired pressure (e.g., 350 psi).
-
Heating: Heat the mixture with vigorous stirring to the target temperature (typically 110-150°C). The reaction progress can be monitored by the cessation of hydrogen gas evolution.[3]
-
Workup: After the reaction is complete, cool the vessel to room temperature and cautiously vent the pressure. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography.
Q3: My reaction is sluggish and requires high temperatures, leading to substrate decomposition. How can I activate the pyridine ring for milder SNAr?
A3: Unactivated pyridine rings can be poor electrophiles. Forcing conditions (e.g., temperatures >150°C) are often required, which can degrade complex molecules.[4][5] The solution is to increase the electrophilicity of the pyridine ring, allowing the reaction to proceed under milder conditions.
Activation Strategies:
-
Install Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like -NO₂, -CN, -CF₃) significantly enhances the reactivity of the pyridine ring towards nucleophiles.[4] If your synthesis allows, installing an EWG ortho or para to the leaving group is the most effective strategy.
-
Form a Pyridinium Salt: Protonating or alkylating the pyridine nitrogen places a formal positive charge on the ring, making it vastly more electrophilic and accelerating the rate of nucleophilic attack.[4][6] This is a simple and effective method, often achieved by simply adding an acid to the reaction mixture.
-
Form N-Phosphonium Intermediates: A more advanced technique involves reacting halopyridines with a phosphine. This forms a highly reactive N-phosphonium–pyridinium intermediate that facilitates SNAr reactions, in many cases at room temperature.[7]
Diagram: Decision Workflow for a Sluggish SNAr Reaction
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Resolving emulsions during extraction of diazepane bases
Topic: Resolving & Preventing Emulsions in 1,4-Diazepane Workflows
Introduction: Why Diazepanes Are "Soap-Like"
Status: Active Issue Severity: High (Process Bottleneck)
Welcome to the technical guide for handling diazepane derivatives. If you are experiencing stubborn emulsions, you are not alone. 1,4-Diazepane (homopiperazine) and its derivatives are bicyclic diamines. Their chemical structure creates a perfect storm for emulsion formation during Liquid-Liquid Extraction (LLE):
-
Amphiphilicity: Diazepanes possess a polar, basic core (the diamine ring) and often lipophilic substituents (benzyl, alkyl chains). At near-neutral pH, they can exist as mono-protonated species, effectively acting as cationic surfactants (soaps) that stabilize the oil-water interface [1].
-
Surface Tension: The standard solvent for extracting these bases—Dichloromethane (DCM)—has a high interfacial tension with water, which paradoxically stabilizes emulsions when surfactants (your product) are present.
This guide provides a self-validating protocol to prevent emulsions and a decision tree to resolve them if they occur.
The "Gold Standard" Prevention Protocol
Objective: Extract diazepane bases without forming an emulsion.
The most common error is extracting at a pH where the amine is partially protonated. The pKa of the secondary amine in 1,4-diazepane is approximately 9.6–9.9 [2]. To ensure the molecule is in its free base form (neutral and lipophilic), the aqueous phase must be pH > 12 .
Optimized Extraction Workflow
Do not just shake and pray. Follow this engineered workflow.
Step-by-Step Methodology
-
Quench & Acidify (Optional but Recommended): If coming from a reaction, first acidify to pH 2–3 with 1M HCl. Wash this acidic aqueous layer with DCM.
-
Why? This removes non-basic lipophilic impurities that might act as co-emulsifiers later. Your product stays in the water [3].
-
-
Basify Aggressively: Cool the aqueous layer. Add 5M NaOH dropwise until pH ≥ 12 .
-
Validation: Use a pH probe, not just paper. Paper often under-reads in high ionic strength solutions.
-
-
The "Modifier" Solvent System: Instead of pure DCM, use DCM:Methanol (95:5) or Chloroform:Isopropanol (3:1) .
-
Why? The small amount of alcohol disrupts the structured water layer at the interface and lowers surface tension, preventing stable droplet formation [4].
-
-
Salting Out: Saturate the aqueous phase with NaCl (Brine).
-
Why? This increases the ionic strength, "pushing" the organic amine out of the water (Salting Out effect) and increasing the density difference between phases [1].
-
Visualization: Prevention Logic
Figure 1: Optimized workflow to minimize surfactant behavior of diazepane derivatives during extraction.
Troubleshooting: Breaking an Active Emulsion
Scenario: You already have a thick, milky emulsion.
Do NOT add more water. Do NOT shake harder. Use the following interventions in order of least invasive to most drastic.
Phase 1: Physical Interventions
| Method | Action | Mechanism |
| 1. The Swirl | Gently swirl the funnel; use a glass rod to agitate the interface. | Promotes coalescence without adding kinetic energy. |
| 2. Filtration | Pass the entire emulsion through a pad of Celite 545 or a Phase Separator Paper (hydrophobic). | The solid matrix physically ruptures the surfactant film surrounding the droplets [5]. |
| 3. Centrifugation | Transfer to tubes and spin at 3000 x g for 5 mins. | The most effective method. Forces phase separation by density differential, overcoming surface tension [6]. |
Phase 2: Chemical Interventions
If physical methods fail, the chemistry of the interface must be altered.
-
The "Brine Bomb": Add saturated NaCl solution. If the emulsion is stubborn, add solid NaCl directly to the funnel and swirl until dissolved.
-
Solvent Modification: Add small aliquots of Methanol or Isopropanol (1-2 mL).
-
Caution: This increases the solubility of water in your organic phase. You must wash the organic layer with brine afterwards to remove the alcohol/water.
-
-
pH Swing: If the emulsion is intractable, add acid to return the amine to the water phase (breaking the emulsion), separate the layers, and restart the basification process with a different solvent (e.g., Ethyl Acetate instead of DCM).
Visualization: Troubleshooting Decision Tree
Figure 2: Hierarchical approach to resolving emulsions, prioritizing non-destructive methods first.
Frequently Asked Questions (FAQ)
Q: I have a "rag layer" (precipitate) between phases. Should I toss it? A: NO. In diazepane synthesis, this rag layer often contains your product as a semi-solid free base or an insoluble impurity trapping your product.
-
Protocol: Filter the rag layer separately. Dissolve the solid in MeOH/DCM and analyze by TLC. If it is product, combine it with the organic layer.
Q: Why not use Ethyl Acetate (EtOAc) instead of DCM? A: EtOAc is safer, but diazepanes are highly polar. EtOAc often fails to extract them efficiently from water, requiring many extractions (which increases emulsion risk).
-
Exception: If your diazepane has large hydrophobic groups (e.g., Benzyl-protected), EtOAc is preferred as it forms fewer emulsions than chlorinated solvents [7].
Q: My organic layer is cloudy after separation. Is this okay? A: No. Cloudiness indicates micro-emulsified water.
-
Fix: Dry over Anhydrous Sodium Sulfate (
). If it remains cloudy, filter through a 0.45 PTFE syringe filter.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of emulsion breaking and amine extraction).
-
BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Retrieved from
-
ResearchGate. (2018). How to extract a highly polar compound from the aqueous phase? Retrieved from
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from
-
GMP Plastics. (2025). Filtration vs Centrifugation: Which One Should You Choose? Retrieved from
-
Spectro Scientific. (2018). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from
-
Reddit (r/Chemistry). (2023).[1] Extraction solvent for amines in an aqueous reaction solution? Retrieved from
Sources
Comparative Analysis Guide: 1H NMR of 1-(Pyridin-2-yl)-1,4-diazepane · 2HCl
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride , specifically designed for researchers validating synthetic intermediates or final drug candidates.
Executive Summary & Technical Context
1-(Pyridin-2-yl)-1,4-diazepane is a critical pharmacophore, often serving as a "privileged structure" in the development of CNS-active agents (e.g., serotonergic and histaminergic ligands).[1] Unlike its 6-membered analog (piperazine), the 7-membered diazepane ring introduces unique conformational flexibility and lipophilicity profiles.
The dihydrochloride salt form (· 2HCl) is the standard for stability and solubility during purification. However, its NMR analysis presents distinct challenges compared to the free base, primarily due to protonation-induced chemical shift perturbations and conformational locking in the diazepane ring.
Why This Analysis Matters
-
Salt Stoichiometry Validation: Distinguishing between mono- and dihydrochloride forms.
-
Regiochemistry: Confirming the N1-substitution on the diazepane ring.
-
Impurity Profiling: Differentiating the target diazepane from the commonly co-synthesized piperazine byproducts or ring-opening impurities.
Structural Visualization & Numbering
To ensure accurate peak assignment, we define the atom numbering below. The pyridine ring is attached to N1 of the 1,4-diazepane system.[2]
Figure 1: Structural connectivity and protonation sites. The Pyridine ring is attached at C2' to N1 of the diazepane. Primary protonation occurs at the basic N4 of the diazepane; secondary protonation occurs at the Pyridine Nitrogen.
Comparative Analysis: Salt vs. Alternatives
Scenario A: Dihydrochloride Salt vs. Free Base
The most critical comparison for quality control is between the neutral free base and the salt. Protonation dramatically alters the electronic environment, causing predictable downfield shifts (deshielding) .
| Feature | Free Base (Neutral) | Dihydrochloride Salt (Acidic) | Mechanistic Cause |
| Solvent | CDCl₃ (Typical) | DMSO-d₆ / D₂O | Salt solubility requirements. |
| Pyridine H-6' | ~8.1 - 8.2 ppm | ~8.3 - 8.6 ppm | Protonation of Pyridine N withdraws electron density, deshielding ortho protons. |
| Diazepane N4-H | Broad singlet (~2.0 ppm) | Broad singlets (>9.0 ppm) | Formation of ammonium species (R₂NH₂⁺). Visible only in DMSO-d₆. |
| Diazepane α-Protons | 2.8 - 3.6 ppm | 3.2 - 4.2 ppm | Inductive effect of positive charge on nitrogens deshields adjacent CH₂ groups. |
| Peak Shape | Sharp multiplets | Broadened / Split | Protonation restricts ring flipping (conformational locking), broadening peaks. |
Scenario B: 1,4-Diazepane vs. Piperazine Analog
Researchers often substitute diazepane for piperazine to alter metabolic stability. The NMR distinction is subtle but diagnostic.
-
Piperazine Analog: The 6-membered ring is highly symmetric. The CH₂ protons often appear as two clean triplets (A₂B₂ or AA'BB' system) in the 2.5–3.5 ppm range.
-
Diazepane (Target): The 7-membered ring lacks this symmetry.
-
Key Diagnostic: Look for the C6-methylene multiplet (homo-position) around 2.0–2.2 ppm (in salt form). This "quintet-like" signal is unique to the diazepane bridge and absent in piperazine .
-
Detailed 1H NMR Analysis (DMSO-d₆)
Experimental Protocol
To ensure reproducibility and minimize exchange broadening, follow this strict preparation protocol.
-
Mass: Weigh 10–15 mg of the dihydrochloride salt.
-
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
-
Note: Do not use D₂O initially if you need to observe the ammonium (NH₂⁺) or pyridinium (NH⁺) protons, as they will exchange with Deuterium.
-
-
Acquisition:
-
Scans: 16–32 (Sufficient for >10 mg).
-
Relaxation Delay (D1): ≥ 2.0 seconds (Ensure integration accuracy for aromatic protons).
-
Temperature: 298 K (25°C).
-
Spectral Assignments (Table of Expected Shifts)
Based on 300/400 MHz data in DMSO-d₆.
| Proton Group | Position | Multiplicity | Shift (δ ppm) | Integration | Notes |
| Ammonium | N4-H₂⁺ | br s | 9.2 - 9.8 | 2H | Disappears in D₂O shake. |
| Pyridine | H-6' (Ortho) | d / dd | 8.1 - 8.3 | 1H | Most downfield aromatic. |
| Pyridine | H-4' (Para) | td | 7.8 - 8.0 | 1H | Distinct triplet splitting. |
| Pyridine | H-3' (Meta) | d | 7.0 - 7.2 | 1H | Upfield of H-4/H-6. |
| Pyridine | H-5' (Meta) | m | 6.8 - 7.0 | 1H | Often overlaps with H-3'. |
| Diazepane | C2-H, C7-H | m | 3.8 - 4.1 | 4H | α to Pyridine-N1. Deshielded. |
| Diazepane | C3-H, C5-H | m | 3.2 - 3.5 | 4H | α to Ammonium-N4. |
| Diazepane | C6-H | m (quint) | 2.1 - 2.3 | 2H | Diagnostic Bridge Proton. |
Troubleshooting & Self-Validation Workflow
If your spectrum does not match the table above, use this logic flow to diagnose the issue.
Figure 2: Step-by-step diagnostic workflow for spectral validation.
Common Artifacts
-
Water Peak: In DMSO-d₆, H₂O appears at ~3.33 ppm. This often overlaps with the diazepane C3/C5 protons.
-
Solution: Use the C2/C7 (3.8-4.1 ppm) and C6 (2.2 ppm) signals for integration ratios, ignoring the 3.3 ppm region.
-
-
Broadening: If the diazepane peaks are extremely broad lumps, the salt may be "sticky" or aggregating.
-
Solution: Add a drop of D₂O (breaks aggregates, sharpens peaks, but erases NH signals) or heat to 313 K.
-
References
-
PubChem. (2025). 1-(Pyridin-2-yl)-1,4-diazepane Compound Summary. National Library of Medicine. Available at: [Link]
-
Reich, H. J. (2024). Proton NMR Data - Chemical Shifts of Pyridine Derivatives. University of Wisconsin-Madison. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nitrogen inversion and salt effects on NMR).
Sources
Mass spectrometry fragmentation patterns of 1-(2-pyridyl)homopiperazine
This guide details the mass spectrometry fragmentation patterns of 1-(2-pyridyl)homopiperazine (also known as 1-(2-pyridyl)-1,4-diazepane), contrasting it with its 6-membered ring analog, 1-(2-pyridyl)piperazine (1-PP) .
Executive Summary & Chemical Context
1-(2-pyridyl)homopiperazine (MW 177.25 Da) is a pharmacophore often encountered as a metabolite of homopiperazine-based drugs or as a specific ligand in medicinal chemistry. It differs from the common drug metabolite 1-(2-pyridyl)piperazine (1-PP) by a single methylene (-CH₂-) unit in the diazacyclic ring.
Distinguishing these two is critical in forensic and metabolic studies, as they share the same aromatic anchor (pyridine) but exhibit distinct fragmentation pathways driven by ring size stability (7-membered vs. 6-membered).
Key Identification Metrics
| Feature | 1-(2-Pyridyl)piperazine (1-PP) | 1-(2-Pyridyl)homopiperazine (1-PHP) |
| Formula | C₉H₁₃N₃ | C₁₀H₁₅N₃ |
| Monoisotopic Mass | 163.11 Da | 177.13 Da |
| Precursor Ion (ESI+) | m/z 164 [M+H]⁺ | m/z 178 [M+H]⁺ |
| Primary Neutral Loss | -42 Da (C₂H₄N) | -28 Da (C₂H₄) & -56 Da (C₃H₆N) |
Fragmentation Mechanisms
The fragmentation of 1-(2-pyridyl)homopiperazine is governed by the instability of the 7-membered diazepane ring compared to the stable pyridine ring. The charge is predominantly retained on the pyridine nitrogen or the secondary amine nitrogen.
Pathway A: Ring Contraction (Loss of Ethylene)
Unlike the 6-membered piperazine ring, the 7-membered diazepane ring is conformationally flexible and prone to expelling an ethylene molecule (C₂H₄, 28 Da).
-
Mechanism: Charge resides on the N4 nitrogen (secondary amine). Inductive cleavage leads to the loss of the C2-C3 bridge.
-
Result: Transition from m/z 178 → m/z 150 .
Pathway B: Pyridyl-Driven Cleavage (The "Anchor" Ions)
The pyridine ring is highly stable. Fragmentation often severs the bond between the exocyclic nitrogen and the diazepane ring, or breaks the diazepane ring while leaving the N-substituent intact.
-
m/z 121/122: Represents the Pyridyl-NH-CH=CH₂⁺ species (or Pyridyl-N=CH₂⁺ with a methyl shift).
-
m/z 107: The Pyridyl-NCH₂⁺ cation. This is a diagnostic "fingerprint" ion shared with piperazine analogs, confirming the 2-aminopyridine core.
-
m/z 78/79: The pyridyl cation (C₅H₄N⁺), formed under high collision energy (CE).
Pathway C: RDA-like Cleavage (Retro-Diels-Alder)
While less common in saturated rings, high-energy collisions can force a Retro-Diels-Alder-type mechanism, ejecting imines.
-
Neutral Loss of C₂H₅N (43 Da): Cleavage of the homopiperazine bridge can eject a fragment mimicking an aziridine or ethanimine moiety.
Comparative Analysis: Piperazine vs. Homopiperazine
The following table contrasts the observed ions for the two analogs under Electrospray Ionization (ESI-MS/MS).
| Fragment Type | 1-(2-Pyridyl)piperazine (1-PP) | 1-(2-Pyridyl)homopiperazine (1-PHP) | Mechanistic Explanation |
| Precursor [M+H]⁺ | m/z 164 | m/z 178 | Homolog shift (+14 Da). |
| Ring Contraction | m/z 122 (-42 Da) | m/z 150 (-28 Da) | 1-PP loses C₂H₄N; 1-PHP loses C₂H₄ (ethylene). |
| Core Amine | m/z 107 | m/z 107 | Common Ion: Pyridyl-NCH₂⁺. Stable anchor. |
| Aromatic Base | m/z 79 | m/z 79 | Common Ion: Pyridine ring. |
| Secondary Loss | m/z 56 (C₃H₆N⁺) | m/z 70 (C₄H₈N⁺) | Ring fragment ions shift by +14 Da. |
Visualized Fragmentation Pathway
The following diagram illustrates the primary fragmentation routes for 1-(2-pyridyl)homopiperazine, highlighting the divergence from the piperazine analog.
Caption: Fragmentation tree of 1-(2-pyridyl)homopiperazine showing the transition from the 7-membered ring precursor (m/z 178) to the stable pyridyl anchor (m/z 107).
Experimental Protocol (LC-MS/MS)
To replicate these results or validate a sample, follow this standardized protocol designed for polar nitrogenous heterocycles.
A. Sample Preparation[3]
-
Stock Solution: Dissolve 1 mg of 1-(2-pyridyl)homopiperazine in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is essential to ensure protonation of the pyridine nitrogen.
B. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes. (The polar amine will elute early; ensure adequate retention to avoid ion suppression).
C. MS Parameters (ESI+)[5]
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Ramp 10–40 eV.
-
Low CE (10-15 eV): Preserves m/z 178 and m/z 150.
-
High CE (>30 eV): Maximizes m/z 107 and m/z 79.
-
References
-
NIST Mass Spectrometry Data Center. "1-(2-Pyridyl)piperazine Mass Spectrum." National Institute of Standards and Technology. Available at: [Link]
-
PubChem. "1-(2-Pyridyl)piperazine Compound Summary." National Library of Medicine. Available at: [Link]
-
Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[1] Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.[1] (Contextual grounding for piperazine vs. homopiperazine mechanisms).
Sources
Technical Guide: Thermal Characterization and Melting Point Determination of Diazepane Dihydrochloride Salts
Executive Summary
The characterization of diazepane dihydrochloride (homopiperazine 2HCl) and its substituted derivatives presents a distinct challenge in solid-state chemistry. Unlike their free base counterparts—which are often low-melting, hygroscopic oils or semi-solids (e.g., 1,4-diazepane mp ~40°C)—the dihydrochloride salts exhibit high crystal lattice energies, resulting in melting points often exceeding 300°C.
This guide objectively compares the Capillary Method against Differential Scanning Calorimetry (DSC) . While capillary analysis remains the rapid standard for stable organics, experimental data confirms it is frequently inadequate for diazepane salts due to two critical failure modes: hygroscopicity-induced depression and simultaneous decomposition .
Recommendation: For regulatory submission and polymorph screening of diazepane salts, DSC with hermetically sealed pans is the required standard, yielding precision of ±0.1°C compared to the ±2.0°C variance often seen in capillary methods.
Comparative Analysis: Capillary vs. DSC vs. TGA
The following table summarizes the performance metrics of available thermal analysis techniques specifically for high-melting amine salts.
| Feature | Capillary Method (USP <741>) | DSC (Differential Scanning Calorimetry) | TGA (Thermogravimetric Analysis) |
| Primary Output | Visual Melting Range (Start/End) | Heat Flow (W/g), Onset Temp ( | Mass Loss (%), Decomposition Temp ( |
| Precision | ± 1.0 – 2.0 °C (Operator Dependent) | ± 0.1 °C (Instrument Dependent) | ± 1 °C |
| Atmosphere Control | Poor (Open to air/humidity) | Excellent (Inert | Excellent (Inert or Oxidative) |
| Hygroscopicity Handling | High Risk: Sample absorbs moisture during packing, depressing MP. | Superior: Sample sealed in glovebox; hermetic pans prevent moisture uptake. | Good, but primarily measures solvent loss. |
| Decomposition Handling | Failure Mode: Darkening obscures melt; "sintering" mistaken for melt. | Superior: Distinguishes endothermic melt from exothermic decomposition. | Best: Quantifies mass loss associated with degradation. |
| Sample Requirement | ~1–5 mg | ~2–5 mg | ~5–10 mg |
Scientific Rationale for Method Selection
The Lattice Energy Problem
Diazepane dihydrochloride salts form strong ionic lattices. The thermal energy required to break this lattice often exceeds the activation energy for chemical bond scission (decomposition).
-
Capillary Observation: You will likely see the salt turn brown/black (charring) before a clear liquid meniscus forms. This is a "decomposition point," not a melting point.
-
DSC Insight: DSC separates the thermodynamic event (melting endotherm) from the kinetic event (decomposition exotherm), provided the heating rate is optimized.
Decision Framework & Workflow
The following logic gate illustrates the decision process for characterizing diazepane salts, prioritizing sample integrity.
Figure 1: Decision matrix for selecting the appropriate thermal analysis technique based on salt properties.
Detailed Experimental Protocols
Protocol A: Differential Scanning Calorimetry (The Gold Standard)
Objective: Determine the extrapolated onset temperature (
Equipment: TA Instruments DSC Q2000 or equivalent (PerkinElmer DSC 8000). Consumables: T-zero Aluminum Hermetic Pans and Lids.
Step-by-Step Methodology:
-
Sample Preparation (Environment Control):
-
Crucial Step: Diazepane dihydrochloride is hygroscopic.[1] Prepare samples inside a desiccated glove box (Relative Humidity < 10%).
-
Weigh 2.0 – 4.0 mg of the salt directly into the bottom of a T-zero aluminum pan. Ensure good thermal contact (flatten the powder gently).
-
Place the lid and hermetically seal using a T-zero press. This "locks in" the stoichiometry and prevents atmospheric moisture absorption during transfer.
-
-
Instrument Calibration:
-
Calibrate temperature axis using Indium (
) and Zinc ( ). The Zinc standard is critical due to the high melting point of diazepane salts. -
Calibrate Enthalpy using the Heat of Fusion of Indium (28.71 J/g).
-
-
Thermal Method:
-
Equilibrate: 25.0°C.
-
Purge Gas: Dry Nitrogen at 50 mL/min.
-
Ramp: Heat at 10.0°C/min to 350.0°C.
-
Note: If decomposition is observed immediately after melting, run a second sample at a faster rate (20°C/min) to minimize the time the sample spends at high temperature, potentially sharpening the melt peak.
-
-
Data Analysis:
-
Do not use the peak maximum (
). This value is dependent on sample mass and heating rate. -
Calculate
by extrapolating the baseline tangent to the leading edge of the endotherm. This is the thermodynamic melting point.
-
Protocol B: Capillary Method (Screening Only)
Objective: Rapid purity estimation.
-
Preparation: Grind sample finely. Pack into a capillary tube to a height of 2-3 mm. Compact by tapping (packing density affects heat transfer).
-
Heating:
-
Rapid heat to 20°C below expected MP.
-
Reduce rate to 1.0°C/min.
-
-
Observation: Record
(first liquid) and (clear liquid).-
Warning: If the sample turns brown/black, report as "Decomposition at [Temperature]" rather than melting point.
-
Data Interpretation & Troubleshooting
Distinguishing Melt from Decomposition
In diazepane salts, the DSC thermogram often shows a sharp endotherm (melt) immediately followed by (or overlapping with) a chaotic exotherm (decomposition).
-
Scenario 1: Pure Melt. A sharp, symmetrical endotherm.
-
Scenario 2: Melt w/ Decomposition. The return-to-baseline of the melt endotherm is interrupted by an exothermic shift.
-
Action: Use
as the MP. The peak temperature is compromised.[2]
-
The Hygroscopicity Factor
If the DSC trace shows a broad, shallow endotherm between 80°C and 120°C, your sample contains water (hydrate or adsorbed moisture).
-
Correction: Perform TGA to quantify the solvent weight loss. If the weight loss corresponds to a molar equivalent (e.g., ~15% for a dihydrate), the "melt" observed might be the salt dissolving in its own water of crystallization (pseudo-melting).
Workflow Visualization: DSC Analysis
Figure 2: Operational workflow for Differential Scanning Calorimetry of hygroscopic salts.
References
-
PubChem. (2024).[3] Piperazine Dihydrochloride Compound Summary. National Library of Medicine. [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard reference for DSC methodology).
- United States Pharmacopeia (USP).<741> Melting Range or Temperature.
Sources
Technical Deep Dive: Diazepane vs. Piperazine Scaffolds in Ligand Design
Executive Summary
In medicinal chemistry, the choice between a piperazine (6-membered) and diazepane (homopiperazine, 7-membered) scaffold is rarely arbitrary; it is a strategic decision that dictates the entropic cost of binding , vector orientation of substituents, and physicochemical properties (pKa, solubility).
While piperazine remains the "privileged scaffold" for G-Protein Coupled Receptor (GPCR) ligands due to its rigid chair conformation and predictable vectors, diazepane offers a critical alternative for fine-tuning selectivity profiles (particularly for Sigma-2 and Histamine H3 receptors) and escaping crowded intellectual property (IP) space . This guide provides an objective, data-driven comparison to assist in rational ligand design.
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies in the conformational energy landscape . Piperazine exists predominantly in a rigid chair conformation, whereas diazepane is a fluxional 7-membered ring capable of adopting multiple low-energy conformations (twist-chair, chair, boat).
physicochemical Comparison Table
| Feature | Piperazine (6-membered) | Diazepane (7-membered) | Impact on Drug Design |
| Conformation | Rigid Chair (Low Entropy) | Flexible (Twist-Chair/Boat) | Piperazine: Lower entropic penalty upon binding.Diazepane: "Induced fit" capability for difficult pockets. |
| Substituent Vectors | ~180° (Linear/Planar) | Variable (Non-linear) | Diazepane alters the exit vector, potentially accessing unique sub-pockets. |
| Basicity (pKa) | pKa₁ ~5.3, pKa₂ ~9.7 | pKa₁ ~6.0, pKa₂ ~10.5 | Diazepane is generally more basic due to reduced ring strain on the nitrogen lone pair, affecting BBB permeability. |
| Lipophilicity (LogP) | Lower | Higher (+1 CH₂ group) | Diazepane increases lipophilicity (~0.5 LogP units), improving membrane crossing but risking metabolic clearance. |
Visualization: Conformational & Vector Differences
Figure 1: Structural logic flow comparing the rigid pre-organization of piperazine vs. the adaptive flexibility of diazepane.
Part 2: Case Studies & Experimental Data
Case Study A: Sigma Receptor Selectivity (σ1R vs. σ2R)
The sigma receptor family represents the most compelling case for "scaffold hopping" from piperazine to diazepane. Research indicates that the extra flexibility of the diazepane ring allows ligands to adopt a conformation that favors the Sigma-2 (σ2) subtype over Sigma-1 (σ1).
Experimental Data: Binding Affinity (Ki) Data derived from radioligand competition assays using [³H]DTG.
| Compound Class | Scaffold | R-Group Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| PB28 Analog | Piperazine | Tetralin derivative | 0.38 | 0.68 | ~0.6 (Non-selective) |
| Compound 2t [1] | Diazepane | Tetralin derivative | 15.2 | 2.2 | ~7.0 (σ2 Selective) |
| Compound 7 [2] | Diazepane | 5-Cl-Pyridine | 85.0 | 2.2 | ~38.0 (High σ2 Selectivity) |
Expert Insight: The piperazine ring in PB28 locks the pharmacophores in a specific distance that fits both subtypes. Expanding to diazepane (Compound 2t/7) disrupts the σ1 binding mode (steric clash or vector mismatch) while maintaining or enhancing interactions within the larger/more flexible σ2 pocket.
Case Study B: Histamine H3 Receptor (H3R)
In H3R antagonists, the basic nitrogen is crucial for interacting with Asp114. While piperazine is the standard, diazepane analogs have shown retained potency with improved metabolic profiles.
-
Piperazine Ligands: Often suffer from rapid N-oxidation or cleavage.
-
Diazepane Ligands: The steric bulk of the 7-membered ring can hinder metabolic enzymes (CYP450) from accessing the nitrogen, potentially extending half-life (
) without sacrificing nanomolar affinity (Ki < 10 nM) [3].
Part 3: Experimental Protocol (Self-Validating System)
To objectively compare these scaffolds in your own lab, use this Radioligand Competition Binding Assay . This protocol includes "Trustworthiness" checkpoints to ensure data validity.
Workflow Diagram
Figure 2: Standardized workflow for determining Ki values. Critical validation step (Red) ensures assay window is sufficient.
Detailed Methodology
-
Membrane Prep: Homogenize tissues/cells in ice-cold Tris-buffer. Centrifuge at 40,000 x g to pellet membranes. Why? Removes endogenous neurotransmitters that would compete with the ligand.
-
Incubation:
-
Total Binding: Membrane + [³H]-Ligand + Vehicle.
-
Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10 µM Cold Competitor (e.g., Haloperidol for Sigma).
-
Experimental: Membrane + [³H]-Ligand + Increasing concentrations of Piperazine/Diazepane analog (
to M).
-
-
Filtration: Use a cell harvester with Whatman GF/B filters presoaked in 0.5% Polyethyleneimine (PEI). Why? PEI reduces the binding of the positively charged radioligand to the glass fiber filter (negatively charged), lowering background noise.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
:
Part 4: Strategic Recommendations
| Scenario | Recommendation | Reasoning |
| Early Hit Finding | Start with Piperazine | Commercially available building blocks are vast; rigid structure simplifies SAR analysis. |
| Improving Selectivity | Switch to Diazepane | If your piperazine hit hits off-targets (e.g., hERG, σ1), the vector change of diazepane often breaks the off-target interaction. |
| IP Space is Crowded | Switch to Diazepane | "Scaffold hopping" to a 7-membered ring is a classic strategy to patent novel chemical matter while retaining pharmacophore distance. |
| Solubility Issues | Stick to Piperazine | Diazepane is more lipophilic. If you switch, you may need to add polar groups elsewhere to maintain aqueous solubility. |
References
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]
-
SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives. Current Medicinal Chemistry. Available at: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]
-
The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
Publish Comparison Guide: FTIR Characteristic Peaks for Diazepane Amine Salts
This guide outlines the FTIR characterization of 1,4-Diazepane (Homopiperazine) amine salts. As a critical scaffold in medicinal chemistry (found in Fasudil, Bunazosin, and various CNS-active fragments), distinguishing its salt forms is a frequent yet nuanced task in drug development.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]
The 1,4-diazepane ring is a seven-membered heterocycle containing two secondary amine groups. In drug development, converting this free base into a salt (e.g., Hydrochloride, Fumarate, Tartrate) is standard practice to modulate solubility, bioavailability, and crystallinity.
However, distinguishing these salts via FTIR requires more than just matching a reference spectrum. It requires understanding the causality of vibrational shifts induced by protonation and the specific footprint of the counter-ion.
The Core Challenge
Unlike simple aliphatic amines, the diazepane ring is conformationally flexible. Protonation locks the ring into specific puckered conformations, altering the fingerprint region. Furthermore, the distinction between Mono- and Di- salts (protonation of one or both nitrogens) significantly impacts the N-H stretching and bending regions.
Mechanism of Spectral Shift (The "Why")
To interpret the spectra accurately, we must deconstruct the vibrational changes that occur during salt formation.
A. The Protonation Shift ( )
-
Free Base: Secondary amines exhibit a sharp, weak-to-medium
stretch around 3300–3400 cm⁻¹ . -
Salt Formation: Upon protonation, the lone pair on the nitrogen forms a covalent bond with a proton.[1] This creates a charged ammonium species (
).-
Effect 1 (Stretching): The sharp N-H band disappears. It is replaced by a broad, complex "Ammonium Band" spanning 2400–3200 cm⁻¹ . This broadening is due to strong hydrogen bonding between the ammonium proton and the counter-ion.
-
Effect 2 (Bending): A new, distinct band appears in the 1580–1620 cm⁻¹ region, corresponding to the "scissoring" deformation of the
group.
-
B. The Counter-Ion Fingerprint
-
Inorganic (HCl/HBr): These anions are transparent in the mid-IR. The spectrum is dominated solely by the diazepane cation.
-
Organic (Fumarate/Maleate): These acids contain carboxylic groups. In the salt form, the acid is deprotonated to a carboxylate (
).-
Key Marker: Look for the Asymmetric Carboxylate Stretch (~1550–1610 cm⁻¹) and Symmetric Carboxylate Stretch (~1350–1420 cm⁻¹).
-
Comparative Analysis: Characteristic Peaks
The following table synthesizes experimental data for 1,4-diazepane derivatives, distinguishing between the Free Base, Inorganic Salts, and Organic Salts.
Table 1: Diagnostic FTIR Peak Assignments
| Functional Group Vibration | Free Base (Neutral) | Hydrochloride Salt (Inorganic) | Fumarate/Tartrate Salt (Organic) | Causality/Notes |
| N-H Stretch | 3250–3400 cm⁻¹ (Sharp, Weak) | 2400–3100 cm⁻¹ (Very Broad, Strong) | 2400–3200 cm⁻¹ (Broad, overlaps OH) | Protonation creates strong H-bonding networks, broadening the peak significantly. |
| N-H Deformation (Scissoring) | ~1500–1550 cm⁻¹ (Weak, often obscured) | 1580–1625 cm⁻¹ (Medium-Strong) | 1580–1630 cm⁻¹ (Overlaps with | The |
| C-N Stretch | 1100–1250 cm⁻¹ | 1150–1300 cm⁻¹ (Shifted +10-20 cm⁻¹) | 1150–1300 cm⁻¹ | Protonation increases the polarity of the C-N bond, often shifting it to higher frequencies. |
| Counter-Ion (Anion) Bands | None | None (Transparent in Mid-IR) | Critical Differentiator: The presence of two strong bands in the 1300–1600 region confirms an organic salt. | |
| Fingerprint Region | Distinct Ring Pucker Modes | Altered Ring Modes | Complex (Cation + Anion modes) | Salt formation restricts ring flexibility, sharpening fingerprint peaks. |
Critical Insight: In Di-hydrochloride salts, the broad ammonium band often extends lower (down to 2400 cm⁻¹) and may show "combination bands" (overtones) as weak shoulders on the lower energy side of the main stretch.
Experimental Protocol: Self-Validating Synthesis & Analysis
To ensure scientific integrity, use this protocol to synthesize the salt and validate it via FTIR. This method uses Liquid-Assisted Grinding (LAG) for rapid screening, which is superior to solution crystallization for initial spectral characterization.
Materials
-
1,4-Diazepane (Free Base)
-
Acid (HCl in Dioxane or Solid Fumaric Acid)
-
Solvent: Ethanol (absolute)
-
FTIR Spectrometer (ATR accessory preferred for speed; KBr pellet for resolution)
Step-by-Step Workflow
-
Stoichiometric Calculation:
-
Calculate 1.0 equivalent of Diazepane.
-
Calculate 1.0 (for mono-salt) or 2.0 (for di-salt) equivalents of the acid.
-
-
LAG Synthesis (The "Green" Screen):
-
Place the amine and acid in a mortar.
-
Add 2-3 drops of Ethanol.
-
Grind vigorously for 5 minutes. The mechanical energy + solvent facilitates proton transfer.
-
Validation: The mixture should change from a sticky oil/solid to a dry, crystalline powder.
-
-
Drying:
-
Vacuum dry the powder at 40°C for 1 hour to remove residual solvent (ethanol peaks at 1050/1090 cm⁻¹ can interfere).
-
-
FTIR Acquisition:
-
Background: Collect an air background.
-
Sample: Place the powder on the Diamond ATR crystal. Apply high pressure.
-
Scan: 32 scans at 4 cm⁻¹ resolution.
-
Data Validation Check (Self-Correction)
-
Did the sharp peak at 3300 cm⁻¹ disappear?
-
Yes: Protonation occurred.
-
No: Reaction incomplete. Grind longer or add more acid.
-
-
Is there a peak at 1700 cm⁻¹ (C=O)?
-
Yes: You likely have unreacted organic acid (free carboxylic acid dimer) or a mono-salt where one acid group is protonated.
-
No (and peaks present at 1550/1400): You have successfully formed the fully ionized carboxylate salt.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for identifying the specific salt form of a diazepane derivative using FTIR data.
Figure 1: Decision tree for distinguishing Diazepane free base from inorganic and organic salts based on spectral features.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for general amine salt shifts).
-
Sinsheimer, J. E., & Keuhnelian, A. M. (1966). "Near-infrared spectroscopy of amine salts." Journal of Pharmaceutical Sciences, 55(11), 1240-1244. Link
-
Nandiyanto, A. B. D., et al. (2023). "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset." ASEAN Journal for Science and Engineering in Materials.[4] Link
-
National Institute of Standards and Technology (NIST). "1-(3-Chlorophenyl)piperazine FTIR Spectrum." (Analogous heterocyclic amine salt data). Link
-
Gorra, F., et al. (2022). "Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate." MDPI Crystals. (Specific data for homopiperazine ammonium deformations). Link
Sources
1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride proper disposal procedures
This comprehensive guide provides essential operational and logistical procedures for the safe handling and disposal of 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride (CAS: 864754-31-4). Designed for researchers and drug development professionals, this protocol aligns with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) best practices.
Physicochemical Profile & Mechanistic Hazard Assessment
To implement a self-validating disposal system, laboratory personnel must first understand the physicochemical behavior of the waste material. 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride is a highly polar, nitrogen-rich heterocyclic salt frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of 5-HT receptor ligands [1].
Because it is a dihydrochloride salt, its behavior in waste streams is dictated by its solubility and acid-base chemistry.
Table 1: Waste Characterization and Compatibility Data
| Property | Operational Implication for Disposal | EHS Waste Routing |
| Physical State | Solid (crystalline powder). Prone to aerosolization if mishandled. | Solid Hazardous Waste (Non-RCRA listed, but characteristic irritant). |
| Solubility | Highly soluble in water and polar protic solvents (e.g., Methanol). | Aqueous Waste or Non-Halogenated Solvent Waste. |
| Acid-Base Reactivity | Dissociation in water yields a mildly acidic solution. Critical: Mixing with strong bases will deprotonate the salt, yielding the free base (1-(pyridin-2-yl)-1,4-diazepane), which is an oily liquid that may cause phase separation in aqueous waste. | Segregate aqueous solutions from concentrated alkaline waste streams to prevent biphasic mixture formation. |
| Toxicity Profile | Skin, eye, and respiratory irritant. | Requires standard PPE (nitrile gloves, safety goggles, lab coat) during all waste transfer operations. |
EHS-Compliant Waste Segregation Logic
The National Research Council and EPA Subpart K regulations mandate that chemical waste must be accumulated at or near the point of generation (Satellite Accumulation Areas) under strict segregation protocols [2]. Improper mixing of amine hydrochlorides with incompatible chemicals can lead to localized heating, gas evolution, or the precipitation of insoluble free bases.
-
Aqueous Solutions: Must be collected in high-density polyethylene (HDPE) containers. Do not mix with heavy metals, cyanides, or strong oxidizers.
-
Organic Solutions: If the compound is dissolved in DMSO, DMF, or Methanol during assay preparation, it must be routed to Non-Halogenated Organic Waste . If dissolved in DCM or Chloroform, it must be routed to Halogenated Organic Waste [3].
-
Solid Waste: Contaminated consumables (weigh boats, pipette tips, kimwipes) and residual bulk powders must be collected in dedicated solid chemical waste bins.
Decision matrix for 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride waste segregation.
Step-by-Step Disposal Workflows
To ensure regulatory compliance and prevent environmental contamination, laboratory personnel must strictly adhere to the following procedural workflows. Note: Manually pouring bulk amounts (>200 mL) of chemical waste down the drain is strictly prohibited by the EPA [4].
Protocol A: Disposal of Bulk Solid Reagent
-
Verification: Confirm the chemical is no longer required for research purposes.
-
Containment: Do not remove the solid from its original primary container. Ensure the cap is tightly sealed.
-
Labeling: Deface any internal tracking barcodes. Attach an institutional "Hazardous Waste" tag. The chemical name must be written out fully as "1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride." Do not use abbreviations, chemical formulas, or structural drawings [3].
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray.
-
Pickup: Submit a waste collection request to your institutional EHS department.
Protocol B: Disposal of Liquid Solutions (Assay Waste)
-
Segregation Check: Identify the primary solvent used to dissolve the compound.
-
Transfer: Operating inside a certified chemical fume hood, use a funnel to carefully transfer the liquid into the appropriate EHS-provided waste carboy (Aqueous, Halogenated, or Non-Halogenated).
-
Headspace Management: Never fill a liquid waste container beyond 80% capacity. Leave adequate headspace to account for vapor expansion and prevent pressure buildup [3].
-
Closure: Remove the funnel immediately after transfer. Cap the waste container tightly. Funnels left in bottle mouths violate EPA open-container regulations[4].
Protocol C: Empty Container Management
Empty chemical containers represent a latent exposure risk to custodial staff and the environment.
-
Rinsing: If the original glass or plastic container is entirely empty of bulk powder, it must be triple-rinsed. Use a solvent capable of dissolving the residue (e.g., water or methanol) [5].
-
Rinseate Disposal: The solvent used for the triple-rinse must be collected and disposed of as liquid hazardous waste following Protocol B.
-
Defacement: Completely remove or permanently deface the original manufacturer label using a thick black marker [5].
-
Final Disposal: Once triple-rinsed and defaced, the uncapped container may be disposed of in the standard laboratory glass waste or regular trash, depending on institutional policy [5].
Spill Response and Decontamination
In the event of a localized spill of the solid powder or concentrated solution:
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure the responder is wearing double nitrile gloves, a lab coat, and safety goggles.
-
Solid Spill: Do not dry sweep, as this will aerosolize the dihydrochloride powder. Gently cover the powder with damp absorbent pads (using water or a dilute mild detergent).
-
Liquid Spill: Surround and cover the spill with an inert, compatible absorbent material (e.g., vermiculite or universal spill pads).
-
Collection: Collect all contaminated absorbent materials and place them into a heavy-duty hazardous waste bag. Seal, label as "Spill Debris containing 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride," and request immediate EHS pickup[5].
References
-
National Institutes of Health (NIH) PubMed Central. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Available at: [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Hong Kong University of Science and Technology (HKUST) Health, Safety and Environment Office. Chemical Waste Disposal Guidelines. Available at: [Link]
-
Lablogatory. Three Rules to Manage Chemical Waste- It’s Complicated! Available at: [Link]
-
Vanderbilt University Environmental Health and Safety (VEHS). Laboratory Guide for Managing Chemical Waste. Available at: [Link]
Personal protective equipment for handling 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride
Executive Summary & Operational Context[1][2][3][4][5][6][7]
This guide defines the operational safety standards for handling 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride (CAS: 119532-24-8). As a diazepane derivative utilized frequently in the synthesis of CNS-active agents and kinase inhibitors, this compound presents a dual-risk profile:
-
Chemical Hazard: As a dihydrochloride salt, it is acidic, hygroscopic, and a potent irritant to mucous membranes.
-
Pharmacological Hazard: As a privileged scaffold in drug discovery, it possesses unknown biological potency.
The Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) precursor until toxicological data proves otherwise. Do not rely solely on the "Irritant" label; the salt form facilitates transmembrane transport if solubilized by sweat or mucosal moisture.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk. The dihydrochloride salt form increases water solubility, making the compound more bioavailable upon contact with moist skin or eyes.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Acidic salt hydrolysis on skin creates immediate chemical burns. |
| Eye Irritation | H319 | Causes serious eye irritation | Micro-particles can cause corneal abrasion and pH-induced damage. |
| STOT-SE | H335 | May cause respiratory irritation | Inhalation of dust triggers rapid bronchial irritation. |
| Unknown Toxicity | N/A | Substance not fully tested | CRITICAL: Assume potential for neuroactive effects due to diazepane pharmacophore. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to create a "Redundant Barrier System"—if one layer fails, the next protects the operator.
Hand Protection: The "Double-Glove" Protocol
Nitrile is the material of choice. Latex is prohibited due to poor resistance against acidic salts and potential allergenicity.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/White) – Acts as a visual breach indicator.
-
Outer Layer: 5-8 mil Nitrile (Dark color, e.g., Blue/Black) – Provides mechanical strength against abrasion.
-
Glove Change Frequency: Every 2 hours or immediately upon splash.
Respiratory & Facial Protection
The dihydrochloride salt is prone to static charge and dusting.
-
Primary Engineering Control: All weighing and manipulation must occur inside a Chemical Fume Hood certified to ASHRAE 110 standards.
-
Secondary PPE:
-
Solids Handling: NIOSH N95 or P100 particulate respirator (if hood sash is >18 inches).
-
Solution Handling: Surgical mask (to prevent sample contamination) + Face Shield if volumes >100mL.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[1][2] Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Body Protection
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends should be avoided as they can melt into the skin if a fire occurs involving organic solvents used with this reagent.
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.
Operational Workflow: The "Safe Loop"
The following diagram illustrates the decision logic for handling this compound, ensuring a closed-loop safety system.
Figure 1: Operational decision tree for handling 1-(Pyridin-2-yl)-1,4-diazepane dihydrochloride, differentiating between solid dust risks and solution splash risks.
Detailed Handling Protocols
Weighing Solids (High Risk Operation)
The dihydrochloride salt is hygroscopic.[3] Exposure to air causes it to clump and become sticky, increasing the risk of spillage.
-
Preparation: Place a disposable balance draft shield or "weighing boat" inside the fume hood.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Charged particles of this salt will "jump" and contaminate the balance.
-
Transfer: Transfer quickly to minimize moisture absorption.
-
Cleanup: Immediately wipe the balance area with a tissue dampened with 10% Sodium Bicarbonate (NaHCO₃) . This neutralizes the acidic salt residue (turning it into harmless NaCl and CO₂).
Handling Solutions
When dissolved (often in Methanol, DMSO, or Water), the risk shifts from inhalation to transdermal absorption.
-
Syringe Safety: Use Luer-lock syringes to prevent needle pop-off due to pressure buildup.
-
Spill Management: If spilled, cover with solid sodium bicarbonate to neutralize, then absorb with vermiculite.
Disposal & Decontamination[10]
Proper disposal prevents environmental contamination and downstream safety hazards for waste management personnel.
| Waste Stream | Criteria | Treatment Protocol |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in polyethylene bags. Label as "Hazardous Solid: Irritant/Acidic Organic Salt." |
| Liquid Waste (Aqueous) | Aqueous washes, mother liquors. | Adjust pH to 6-8 using NaHCO₃ before adding to the "Aqueous Waste" container. |
| Liquid Waste (Organic) | DMSO/Methanol solutions. | Dispose in "Halogenated Organic Waste" (due to chloride content) or "Non-Halogenated" depending on solvent, but ensure the container is compatible with acidic residues. |
Decontamination Solution: Prepare a "Neutralizing Wash" bottle:
-
90% Water
-
10% Sodium Bicarbonate (saturated solution)
-
Use this to wipe down all spatulas, balance pans, and hood surfaces after use.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[3][4][1][5] Hold eyelids open. The acidity (HCl salt) can cause rapid damage. Seek medical attention.
-
Skin Contact: Brush off loose powder before washing (adding water to a large amount of powder can create a concentrated acidic paste). Rinse with soap and water for 15 minutes.[6][4][1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[7]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234347 (Parent Amine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
